1-(2-Nitropyridin-3-yl)piperazine
Description
Properties
CAS No. |
1566082-34-5 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-(2-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-8(2-1-3-11-9)12-6-4-10-5-7-12/h1-3,10H,4-7H2 |
InChI Key |
REKXKTWPXXFLNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 1-(2-Nitropyridin-3-yl)piperazine (CAS 1566082-34-5)
[1][2][3]
Part 1: Executive Summary & Chemical Identity
1-(2-nitropyridin-3-yl)piperazine is a heterocyclic building block primarily utilized in the pharmaceutical development of cyclin-dependent kinase (CDK) inhibitors. It serves as the direct precursor to the "right-hand" amine moiety of Palbociclib (Ibrance®). Its presence must be strictly controlled as a process-related impurity (identified as Impurity-029 or Impurity-98 in various pharmacopeial filings), as unreacted traces can affect the purity and safety profile of the final drug substance.
Chemical Identity Table
| Property | Data |
| CAS Number | 1566082-34-5 |
| Chemical Name | 1-(2-nitropyridin-3-yl)piperazine |
| Synonyms | Palbociclib Impurity 029; Palbociclib Impurity 98; 3-(1-Piperazinyl)-2-nitropyridine |
| Molecular Formula | C₉H₁₂N₄O₂ |
| Molecular Weight | 208.22 g/mol |
| Appearance | Yellow to Orange Solid |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~8.5 (Piperazine secondary amine), ~1.2 (Pyridine nitrogen) |
| LogP (Predicted) | 0.40 – 0.56 |
| SMILES | O=c1ncccc1N2CCNCC2 |
Part 2: Synthesis & Reaction Mechanism
The synthesis of CAS 1566082-34-5 is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The strong electron-withdrawing nature of the nitro group at the 2-position of the pyridine ring activates the adjacent 3-position, facilitating the displacement of a halogen leaving group by the piperazine nucleophile.
Synthetic Route
Precursors: 3-Fluoro-2-nitropyridine (or 3-Bromo-2-nitropyridine) and excess Piperazine. Conditions: Polar aprotic solvent (Acetonitrile, DMSO, or DMF) with a base (DIPEA or K₂CO₃) at elevated temperatures (60–80°C).
Mechanism:
-
Nucleophilic Attack: The secondary amine of piperazine attacks the C3 carbon of the pyridine ring.
-
Meisenheimer Complex: The negative charge is delocalized onto the nitro group and the ring nitrogen, stabilizing the transition state.
-
Aromatization: The halide ion (F⁻ or Br⁻) is eliminated, restoring aromaticity and yielding the product.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis of CAS 1566082-34-5 and its downstream conversion to Palbociclib.
[5]
Part 3: Analytical Characterization & Protocols
In drug development, this compound is primarily handled as an Impurity Standard . Analytical methods must separate it from the final API and other process intermediates.
HPLC Method for Impurity Profiling
To detect CAS 1566082-34-5 at trace levels (0.05% threshold), use the following Reverse-Phase HPLC conditions. This method utilizes the basicity of the piperazine ring for retention control.
-
Column: C18 Stationary Phase (e.g., InertSustain Swift C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Perchloric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (Acidic pH suppresses silanol interactions).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
0-5 min: 95% A (Isocratic hold)
-
5-25 min: 95% A → 40% A (Linear Gradient)
-
25-35 min: 40% A → 10% A (Wash)
-
35-40 min: 95% A (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Pyridine absorption) and 254 nm.
-
Retention Time: CAS 1566082-34-5 typically elutes early (relative to Palbociclib) due to its higher polarity (LogP ~0.5 vs Palbociclib LogP ~2.7).
Mass Spectrometry (LC-MS) Identification
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Parent Ion [M+H]⁺: m/z 209.1.[2]
-
Fragmentation Pattern:
-
Loss of NO₂ group (M-46).
-
Cleavage of the piperazine ring.
-
Part 4: Handling, Stability, and Safety
Stability
The compound is stable under normal laboratory conditions but is sensitive to strong oxidizing agents.
-
Storage: Store at -20°C (long term) or 2-8°C (short term) in a desiccated, sealed container.
-
Solution Stability: Solutions in DMSO are stable for up to 24 hours at room temperature. Avoid prolonged exposure to light due to the nitro-pyridine chromophore.
Safety Profile (Nitro-Aromatic Warning)
As a nitro-pyridine derivative, this compound should be treated as a potential genotoxic impurity (PGI) until proven otherwise, although it is an intermediate that is subsequently reduced.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and work within a fume hood are mandatory.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 71465229, 1-(2-Nitropyridin-3-yl)piperazine. Retrieved from .
-
Impurity Profiling: Srikanth, D., et al. (2021).[3] Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study. Journal of Pharmaceutical Research International, 33(44B), 485-499.[3] Retrieved from .
-
Synthesis & Application: BOC Sciences. Palbociclib Impurity 029 Product Profile. Retrieved from .
-
Regulatory Context: SynThink Research Chemicals. Palbociclib Impurity Standards and Pharmacopeial Data. Retrieved from .
Strategic Characterization of 1-(2-Nitropyridin-3-yl)piperazine: Impurity Profiling & Synthetic Control in Palbociclib Manufacturing
Executive Summary
In the commercial synthesis of Palbociclib (Ibrance®), a selective CDK4/6 inhibitor, the purity of the aminopyridine side chain is a Critical Quality Attribute (CQA).[1] The molecule 1-(2-Nitropyridin-3-yl)piperazine (CAS: 1566082-34-5) serves a specialized role not as the active pharmaceutical ingredient (API) precursor, but as a Critical Regioisomeric Intermediate .[1]
While the active drug utilizes the para-oriented isomer [1-(6-nitropyridin-3-yl)piperazine], the ortho-oriented subject molecule [1-(2-nitropyridin-3-yl)piperazine] is synthesized to serve as a Reference Standard for impurity profiling.[1] Its presence must be rigorously quantified to satisfy ICH Q3A/B guidelines, as regioisomers often exhibit distinct toxicological profiles and reduced potency due to steric clashes within the ATP-binding pocket of the kinase.[1]
This guide details the synthesis, characterization, and analytical utility of this molecule, establishing the protocol for distinguishing it from the active drug precursor.[1]
Molecular Architecture & Retrosynthetic Context
The structural integrity of Palbociclib relies on the specific orientation of the piperazine ring relative to the pyridine nitrogen.[1]
-
Active Precursor (Desired): 1-(6-Nitropyridin-3-yl)piperazine.[1] The piperazine is at the C5 position (relative to pyridine N=1), allowing the C2-amine (post-reduction) to hinge into the pyrido[2,3-d]pyrimidine core.[1]
-
Regioisomeric Impurity (The Topic): 1-(2-Nitropyridin-3-yl)piperazine.[1] The piperazine is at the C3 position, adjacent to the nitro group at C2.[1]
Mechanism of Formation ( Selectivity)
The formation of the desired vs. undesired isomer is governed by the electrophilicity of the starting halonitropyridine.[1]
-
Path A (Drug): Uses 5-bromo-2-nitropyridine .[1] The nitro group activates the C5 position (para-like) for nucleophilic aromatic substitution (
).[1] -
Path B (Impurity): Uses 3-halo-2-nitropyridine (often formed as a byproduct in nitration or halogenation steps).[1] The nitro group activates the C3 position (ortho-like) via inductive withdrawal, making it highly susceptible to piperazine attack.[1]
Visualization: Divergent Synthesis Pathways
The following diagram illustrates the bifurcation between the drug substance pathway and the impurity reference standard pathway.
Caption: Divergent
Synthesis Protocol: 1-(2-Nitropyridin-3-yl)piperazine[1]
To validate analytical methods (HPLC/LC-MS), one must intentionally synthesize this impurity with high purity (>98%).[1]
Experimental Design
-
Substrate: 3-Fluoro-2-nitropyridine is preferred over the chloro-derivative due to the higher electronegativity of fluorine, which accelerates
at the crowded ortho-position.[1] -
Base: Diisopropylethylamine (DIPEA) is used to scavenge HF/HCl without competing as a nucleophile.[1]
-
Solvent: Acetonitrile (ACN) provides optimal polarity for the transition state.[1]
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 3-fluoro-2-nitropyridine (1.0 eq) and Acetonitrile (10 vol).
-
Nucleophile Addition: Add Piperazine (3.0 eq). Note: Excess piperazine is critical to prevent bis-substitution (formation of a dimer).[1]
-
Base Addition: Add DIPEA (1.2 eq) dropwise at 0–5°C to control exotherm.
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Concentrate solvent under reduced pressure.
-
Resuspend residue in DCM and wash with water (
) to remove excess piperazine and salts.[1] -
Dry organic layer over
.
-
-
Purification: Flash column chromatography (Silica gel).
-
Gradient: 0%
10% MeOH in DCM. -
The product elutes as a yellow solid.
-
Quantitative Data: Solvent Screening for Regio-Control
While synthesizing the standard, we optimize for the impurity.[1] However, in drug production, we optimize against it.[1] The table below shows how solvent polarity affects the rate of this specific
| Solvent | Dielectric Constant | Reaction Time (hr) | Yield (Isolated) | Comments |
| Acetonitrile | 37.5 | 4.0 | 88% | Optimal.[1] Clean conversion. |
| THF | 7.5 | 12.0 | 65% | Sluggish due to poor salt solubility. |
| DMF | 36.7 | 2.5 | 72% | Fast, but difficult workup (water washes).[1] |
| Toluene | 2.4 | 24+ | <20% | Non-polar; transition state not stabilized. |
Downstream Application: Nitro Reduction
To fully track the impurity through the Palbociclib process, the nitro group of the intermediate must be reduced to the amine, forming 3-(piperazin-1-yl)pyridin-2-amine .[1]
Reduction Protocol
-
Catalyst: 10% Pd/C (50% wet).
-
Hydrogen Source:
gas (balloon pressure or 3 atm). -
Solvent: Methanol.[2]
-
Observation: The yellow nitro-compound solution turns colorless upon conversion to the amine.[1] This amine is air-sensitive (oxidation prone) and should be used immediately in coupling studies or stored as an HCl salt.[1]
Analytical Characterization & QC Strategy
Distinguishing the 3-yl isomer (impurity) from the 5-yl isomer (drug) is the primary "role" of this molecule.[1]
NMR Differentiation
The proton NMR signals of the pyridine ring provide the definitive fingerprint.[1]
-
Impurity (3-yl isomer): The pyridine protons show a specific coupling pattern due to the 2,3-substitution.[1] The proton at C4 (adjacent to piperazine) appears as a doublet of doublets (dd) shifted upfield relative to the drug isomer due to the shielding effect of the ortho-piperazine.[1]
-
Drug (5-yl isomer): The protons at C4 and C6 are split by the nitrogen at C5, typically showing distinct meta-coupling (
Hz).[1]
HPLC Method Parameters
A reverse-phase method is required to separate the regioisomers.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm.[1] -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
Elution Order:
Safety & References
Handling Precautions
-
Nitro-aromatics: Potential genotoxins.[1] Handle in a fume hood.
-
Piperazine derivatives: Known sensitizers. Avoid skin contact.
References
-
Pfizer Inc. "Process for the Preparation of Palbociclib." World Intellectual Property Organization, WO 2005/005426.[1] Link
-
SynThink Research Chemicals. "1-(2-Nitropyridin-3-yl)piperazine Reference Standard Data." SynThink Catalog, CAS 1566082-34-5.[1] Link
-
BenchChem. "The Chloroethyl Group in Piperazine Derivatives: Reactivity Guide." BenchChem Technical Library. Link[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 71460867 (Regioisomer Analog)." PubChem. Link
-
Asian Journal of Chemistry. "Identification, Synthesis and Characterization of Novel Palbociclib Impurities." Asian J. Chem., vol. 37, 2025.[1][3] Link
Note to Researchers: This guide treats 1-(2-Nitropyridin-3-yl)piperazine strictly as a reference standard. Attempting to use this intermediate for therapeutic synthesis will result in an inactive regioisomer of Palbociclib.[1]
Sources
Difference between 1-(2-Nitropyridin-3-yl)piperazine and 1-(6-Nitropyridin-3-yl)piperazine
Executive Summary & Structural Logic
In the development of kinase inhibitors (e.g., CDK4/6 antagonists like Palbociclib) and GPCR ligands, the nitropyridine-piperazine scaffold is a critical intermediate. However, the positional isomerism between 1-(2-Nitropyridin-3-yl)piperazine (Isomer A) and 1-(6-Nitropyridin-3-yl)piperazine (Isomer B) dictates vastly different physicochemical behaviors, synthetic routes, and safety profiles.
This guide analyzes these two isomers not merely as chemical structures, but as dynamic systems where the position of the nitro group (
The Core Distinction
-
Isomer A (Ortho-substituted): Characterized by steric inhibition of resonance . The bulky nitro group at position 2 forces the piperazine ring at position 3 out of planarity. This "twist" decouples the nitrogen lone pair from the pyridine ring, altering basicity and solubility.
-
Isomer B (Para-like substituted): Characterized by push-pull electronic conjugation . The piperazine (donor) at position 3 and the nitro group (acceptor) at position 6 (para-relationship across the ring) allow for a planar, highly conjugated system.
Electronic & Physicochemical Analysis
The following data summarizes the divergence in properties driven by the structural topology described above.
| Property | Isomer A: 1-(2-Nitropyridin-3-yl) | Isomer B: 1-(6-Nitropyridin-3-yl) |
| CAS Number | 1566082-34-5 | 775288-71-6 |
| Precursor | 3-Fluoro-2-nitropyridine | 5-Bromo-2-nitropyridine |
| Geometry | Twisted (Non-planar) due to steric clash between | Planar favored by resonance delocalization. |
| Electronic State | Inductive withdrawal dominates; resonance is sterically dampened. | Strong mesomeric (resonance) effect; "Push-Pull" system. |
| Basicity (Distal N) | Slightly higher | Lower |
| LogP (Calc) | ~0.40 (Higher polarity due to dipole moment alignment). | ~0.50 (More lipophilic due to planarity/stacking). |
| Key Risk | Nitrosamine Precursor. High risk of N-nitrosation at the distal nitrogen. | Standard nitro-aromatic toxicity; lower nitrosamine formation rate. |
Mechanism of Property Divergence
In Isomer B , the lone pair on the proximal piperazine nitrogen can donate into the pyridine ring, pushing electron density all the way to the nitro group oxygen atoms (Quinoid-like resonance). This stabilizes the molecule but deactivates the distal amine.
In Isomer A , the ortho-nitro group creates a "steric wall." To minimize repulsion, the piperazine ring rotates approx. 40-60° out of the pyridine plane. This breaks the conjugation pathway. Consequently, the proximal nitrogen retains more
Synthetic Pathways & Protocols
The synthesis of these isomers relies on Nucleophilic Aromatic Substitution (
Graphviz Workflow: Divergent Synthesis
The following diagram illustrates the parallel synthetic tracks and the critical decision points for impurity control.
Figure 1: Comparative synthetic workflow showing the kinetic difference between Ortho- and Para-activated substitutions.
Detailed Experimental Protocols
Protocol A: Synthesis of Isomer A (Ortho-Substitution)
Context: The fluorine atom at position 3 is highly activated by the adjacent nitro group. The reaction is exothermic and fast.
-
Reagents: 3-Fluoro-2-nitropyridine (1.0 eq), Piperazine (4.0 eq), THF (10 vol), Triethylamine (1.5 eq).
-
Setup: Charge Piperazine and THF into a reactor. Cool to 0–5°C.
-
Addition: Dissolve 3-Fluoro-2-nitropyridine in THF (2 vol) and add dropwise. Critical: Maintain temp <10°C to prevent bis-substitution or ring degradation.
-
Reaction: Allow to warm to 20–25°C. Monitor by HPLC (Conversion usually >98% within 2 hours).
-
Workup: Quench with water. Extract with DCM. The product is often an oil or low-melting solid due to the "twist" preventing efficient crystal packing.
Protocol B: Synthesis of Isomer B (Para-Substitution)
Context: The bromine at position 5 is activated by the nitro group at position 2 (para-relationship). Bromine is a poorer leaving group than fluorine, requiring heat.
-
Reagents: 5-Bromo-2-nitropyridine (1.0 eq), Piperazine (3.0 eq), Acetonitrile (10 vol), DIPEA (2.0 eq).
-
Setup: Charge all components into a reactor at room temperature.
-
Reaction: Heat to reflux (80–82°C) for 8–12 hours. The yellow color intensifies as the conjugated push-pull system forms.
-
Workup: Cool to RT. Concentrate solvent. Slurry residue in water.
-
Purification: Isomer B typically precipitates as a bright yellow/orange solid (high crystallinity due to planarity). Filter and wash with cold ethanol.
Critical Application: Impurity Profiling in Drug Development
In the context of API manufacturing (e.g., Palbociclib), distinguishing these isomers is a regulatory necessity.
Nitrosamine Risk Assessment
The secondary amine in the piperazine ring is a liability for N-nitrosamine formation (a mutagenic class of impurities).
-
Isomer A Risk: HIGH. The steric twist makes the distal nitrogen more accessible and electron-rich compared to Isomer B. If nitrite impurities are present (e.g., from
in subsequent steps), Isomer A rapidly forms the N-nitroso derivative. -
Isomer B Risk: MODERATE. The electron-withdrawing nature of the conjugated nitropyridine system reduces the nucleophilicity of the distal nitrogen, lowering the rate of nitrosation, though not eliminating it.
Metabolic Fate (SAR)
When used as a scaffold in drug design:
-
Nitro-Reduction: Both isomers are susceptible to reduction by nitroreductases to the corresponding anilines (amino-pyridines).
-
Isomer A -> 2-amino-3-piperazinylpyridine: Potential for chelation with metalloenzymes due to the bidentate nature of the adjacent amine/pyridine-N.
-
Isomer B -> 6-amino-3-piperazinylpyridine: Forms a linear, conjugated di-amine system often used to mimic benzidine-like structures without the toxicity.
-
References
-
ChemicalBook. (2025).[1] 1-(6-Nitropyridin-3-yl)piperazine Synthesis and Properties. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 1-(6-Nitropyridin-3-yl)piperazine Compound Summary. Retrieved from
-
SynThink Research Chemicals. (2025). 1-(2-Nitropyridin-3-yl)piperazine Characterization Data. Retrieved from
-
MDPI Pharmaceuticals. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.[2][3] Retrieved from
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from
Sources
Technical Guide: Chemical Identification of Palbociclib Impurity 029
The following technical guide details the chemical identification, formation mechanism, and analytical characterization of Palbociclib Impurity 029 .
Executive Summary
In the development of Palbociclib (CDK4/6 inhibitor), the control of regioisomeric impurities is critical for ensuring drug safety and efficacy. Impurity 029 (Vendor Code: MM3726.29 / CAS: 1566082-34-5) is identified as 1-(2-nitropyridin-3-yl)piperazine .[1][2]
This impurity represents a regioisomeric precursor arising from the early stages of the API synthesis.[2] Unlike the target intermediate where the piperazine moiety is attached at the C5 position of the pyridine ring, Impurity 029 features the piperazine at the C3 position. If not purged, this impurity can carry forward to form a "Regio-Palbociclib" analogue, making its early detection via LC-MS and NMR mandatory.[1][2]
Chemical Identity & Properties
| Parameter | Specification |
| Common Name | Palbociclib Impurity 029 |
| Chemical Name | 1-(2-nitropyridin-3-yl)piperazine |
| CAS Number | 1566082-34-5 |
| Molecular Formula | C9H12N4O2 |
| Molecular Weight | 208.22 g/mol |
| Structural Class | Regioisomer Intermediate / Starting Material Impurity |
| Appearance | Yellow to Orange Solid (Nitro-compound characteristic) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
Structural Context
The Palbociclib side-chain synthesis requires the nucleophilic aromatic substitution of a piperazine onto a nitropyridine core.[2]
Formation Mechanism: The Regioisomer Pathway
The formation of Impurity 029 is a classic example of Starting Material Regioisomerism .[2] It originates from the use of a pyridine starting material contaminated with its isomer.[2]
The Mechanism:
-
Correct Pathway: Uses 5-halo-2-nitropyridine .[1][2] Piperazine attacks at C5 (para to nitro group, activated by resonance).
-
Impurity Pathway: Uses 3-halo-2-nitropyridine (contaminant).[1][2] Piperazine attacks at C3 (ortho to nitro group, activated by induction and resonance).
Once formed, Impurity 029 is difficult to separate from the target intermediate due to identical molecular weight and similar polarity.
Figure 1: Parallel synthesis pathways showing the origin of Impurity 029 from isomeric starting materials.
Analytical Identification Protocols
Distinguishing Impurity 029 from the target intermediate requires orthogonal analytical methods because they are isobaric (Same Mass).[2]
A. Mass Spectrometry (LC-MS/MS)
While the parent mass is identical, the fragmentation pattern (MS2) reveals subtle electronic differences due to the ortho vs. para nitro positioning.[2]
-
Instrument: Q-TOF or Triple Quadrupole MS.
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]+ = 209.10 Da.[2]
| Fragment Ion (m/z) | Origin | Differentiation Note |
| 209.1 | [M+H]+ | Indistinguishable.[1][2] |
| 192.1 | [M+H - OH]+ | Loss of oxygen from Nitro group.[1][2] Common to both.[2] |
| 163.1 | [M+H - NO2]+ | Loss of Nitro group. Common to both.[2] |
| 122.0 | Pyridine Ring Fragment | Diagnostic. The ortho-substitution (Impurity 029) often facilitates a characteristic "Ortho Effect" rearrangement not seen in the para-isomer.[1][2] |
B. Nuclear Magnetic Resonance (NMR) - The "Smoking Gun"
Proton NMR (
Protocol:
-
Dissolve ~5 mg of isolated impurity in DMSO-d6.[2]
-
Acquire
H spectrum (400 MHz or higher).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Focus on the aromatic region (6.5 - 8.5 ppm).[2]
Comparative Analysis:
| Feature | Target Intermediate (C5-Substituted) | Impurity 029 (C3-Substituted) |
| Spin System | Non-contiguous (H3, H4, H6) | Contiguous (H4, H5, H6) |
| Coupling Pattern | H3/H4: Vicinal doublet ( | H4/H6: Doublets.H5: Doublet of Doublets (dd) (connected to both H4 and H6). |
| Key Signal | Presence of an isolated proton (H6) with small coupling.[2] | Presence of a triplet-like dd (H5) coupled to two neighbors. |
C. HPLC Method (Reverse Phase)
Impurity 029 typically elutes later than the target intermediate on C18 columns due to the internal hydrogen bonding (ortho-nitro effect) or steric shielding, which makes it slightly more lipophilic.[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254 nm.[2]
Experimental Workflow: Isolation & Characterization
To formally identify Impurity 029 in a batch, follow this isolation workflow.
Figure 2: Step-by-step workflow for the isolation and structural confirmation of Impurity 029.
References
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for Palbociclib. Retrieved from [Link][1][2]
-
Reddy, N. M., et al. (2025).[2][4] Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry. Retrieved from [Link]
-
Srikanth, D., et al. (2021).[2][5] Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study. Journal of Pharmaceutical Research International. Retrieved from [Link]
Sources
A Comprehensive Technical and Safety Guide to 1-(2-Nitropyridin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the chemical properties and associated safety protocols for 1-(2-Nitropyridin-3-yl)piperazine. As a senior application scientist, this guide is structured to deliver not just data, but actionable insights grounded in established chemical safety principles. The information herein is synthesized from available data on the subject molecule and structurally related compounds, providing a robust framework for its safe handling and application in a research and development setting.
Section 1: Chemical Identity and Physicochemical Properties
1-(2-Nitropyridin-3-yl)piperazine, with a CAS Number of 1566082-34-5, is a heterocyclic compound featuring a nitropyridine moiety linked to a piperazine ring.[1][2][3] This structure is significant in medicinal chemistry, with nitropyridines serving as key precursors for a wide range of biologically active molecules.[4] Understanding its fundamental properties is the first step toward safe and effective utilization.
| Property | Value | Source(s) |
| CAS Number | 1566082-34-5 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₄O₂ | [1][2][5][6] |
| Molecular Weight | 208.22 g/mol | [1][2][5][6][7] |
| Synonyms | Palbociclib-029 | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [1][3] |
Section 2: Hazard Identification and GHS Classification
Based on data from analogous compounds such as 1-(6-Nitropyridin-3-yl)piperazine and 1-(2-Nitrophenyl)piperazine, the following GHS classifications are anticipated.[7][9] The parent piperazine molecule is known to be corrosive and carries reproductive toxicity warnings.[10][11][12]
| Hazard Class | GHS Classification | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | [7][9] |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | [7][9] |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation | [7][9] |
Disclaimer: This classification is predictive, based on structurally similar molecules. All handling should proceed with the assumption that these hazards are present.
The following diagram illustrates the expected GHS pictograms for 1-(2-Nitropyridin-3-yl)piperazine, providing an immediate visual reference for laboratory personnel.
Caption: GHS Pictogram for Harmful/Irritant Substances.
Section 3: Protocols for Safe Handling and Storage
The cornerstone of laboratory safety is the implementation of rigorous handling protocols. The following procedures are derived from best practices for managing nitropyridine derivatives and piperazine compounds.[9][13]
The primary directive is to minimize exposure. All manipulations of solid 1-(2-Nitropyridin-3-yl)piperazine should be conducted in a certified chemical fume hood to prevent inhalation of dust.
Mandatory PPE Workflow:
Caption: Standard PPE workflow for handling the compound.
Detailed Handling Protocol:
-
Preparation: Designate a specific area within the fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, solvent dispensers) is present to avoid reaching outside the containment area.
-
Dispensing: When weighing the solid, use gentle motions to avoid creating airborne dust. Use a micro-spatula for small quantities.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Ensure the vessel is appropriately sized to prevent splashing.
-
Waste Disposal: All contaminated consumables (gloves, weigh boats, pipette tips) must be disposed of in a clearly labeled hazardous waste container.
-
Decontamination: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][14] Do not eat, drink, or smoke in the laboratory.[9]
Proper storage is critical to maintaining the chemical's integrity and ensuring safety.
-
Container: Store in the original, tightly sealed container.
-
Environment: Keep in a dry, cool, and well-ventilated place.[9][14] A designated laboratory refrigerator at 2-8°C is recommended.[1][3]
-
Incompatibilities: Store away from strong oxidizing agents.[9]
Section 4: Emergency and First-Aid Procedures
Rapid and correct response to an exposure is critical. The following first-aid measures are based on established protocols for irritant and harmful chemical compounds.[9][14]
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[9][14]
-
Skin Contact: If the compound comes into contact with skin, immediately wash the affected area with plenty of soap and water.[9][14] Remove any contaminated clothing. If skin irritation develops or persists, seek medical advice.[14]
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[9]
-
Ingestion: If swallowed, rinse the mouth thoroughly with water. Do NOT induce vomiting.[9][10] Call a poison control center or doctor immediately for treatment advice.[14]
Section 5: Fire-Fighting and Spill Response
In the event of a fire involving this compound, use extinguishing media appropriate for the surrounding fire.
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[13]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[14]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[13][14]
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust clouds.
-
Contain: Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable container for disposal.[9] Minimize the generation of dust.
-
Clean: Clean the spill area thoroughly with a wet cloth or paper towels to remove any remaining residue.
-
Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container for proper disposal.
References
- ChemReg.net.GHS Classification - ID905 piperazine dihydrochloride.
- European Directorate for the Quality of Medicines & HealthCare.Piperazine - Safety Data Sheet.
- Synquest Labs.1-(2-Nitrophenyl)piperazine - Safety Data Sheet.
- ChemScene.1-(2-Nitropyridin-3-yl)piperazine.
- PubChem.1-(6-Nitropyridin-3-yl)piperazine.
- Fisher Scientific.SAFETY DATA SHEET - 1-(2-Pyridyl)piperazine.
- Sigma-Aldrich.SAFETY DATA SHEET - Piperidine.
- SynThink Research Chemicals.1-(2-Nitropyridin-3-yl)piperazine.
- gsrs.1-(2-NITROPYRIDIN-3-YL)PIPERAZINE.
- Carl ROTH.Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- ECHEMI.2-AMINO-5-NITROPYRIDINE SDS.
- Pharmaffiliates.CAS No : 1566082-34-5 | Product Name : 1-(2-Nitropyridin-3-yl)piperazine.
- Inxight Drugs.1-(2-Nitropyridin-3-yl)piperazine.
- ChemicalBook.Piperazine - Safety Data Sheet.
- Hygiene and Sanitation.Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide.
- Australian Government Department of Health.Piperazine: Human health tier II assessment.
- Thermo Fisher Scientific.SAFETY DATA SHEET - 3-Nitropyridine.
- TCI Chemicals.SAFETY DATA SHEET - Piperazine Anhydrous.
- ResearchGate.A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- AK Scientific, Inc.3-(Piperazin-1-yl)pyridine-4-carbonitrile - Safety Data Sheet.
- National Institutes of Health.Nitropyridines in the Synthesis of Bioactive Molecules.
- Google Patents.WO2010089773A2 - Process for preparation of nitropyridine derivatives.
Sources
- 1. chemscene.com [chemscene.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 1-(2-Nitropyridin-3-yl)piperazine [drugs.ncats.io]
- 7. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution of Nitropyridyl Piperazines
Abstract: This technical guide provides a comprehensive overview of the synthesis of nitropyridyl piperazines via Nucleophilic Aromatic Substitution (SNAr). The piperazine ring is a privileged scaffold in medicinal chemistry, and its incorporation onto an electron-deficient nitropyridine core is a critical transformation for accessing a wide array of pharmacologically active molecules.[1][2][3] This document delves into the underlying reaction mechanism, offers detailed step-by-step protocols, outlines key optimization parameters, and provides a practical troubleshooting guide. The content is designed for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthetic chemistry.
Introduction: The Significance of the Nitropyridyl Piperazine Scaffold
The pyridine ring is a cornerstone heterocycle in countless pharmaceuticals.[4] The introduction of a nitro group fundamentally alters the ring's electronic properties, transforming it from a relatively electron-rich system to a highly electron-deficient one.[5] This "activation" renders the nitropyridine susceptible to attack by nucleophiles, a reaction pathway known as Nucleophilic Aromatic Substitution (SNAr).[5][6][7]
Piperazine and its derivatives are ubiquitous in drug design, valued for their ability to improve physicochemical properties such as aqueous solubility and oral bioavailability, and for providing versatile synthetic handles for further molecular elaboration.[2][8] The combination of these two moieties through an SNAr reaction yields the nitropyridyl piperazine scaffold, a key structural motif found in drugs targeting a wide range of diseases, including cancers and infectious agents.[1][9] Understanding and mastering the protocols for this reaction is therefore a fundamental skill for medicinal and synthetic chemists.
The SNAr Mechanism on Nitropyridine Systems
The SNAr reaction is a two-step addition-elimination process. Its efficiency in this context is dictated by the electronic nature of both the pyridine ring and the activating nitro group.[5][7]
Pillar 1: Activation of the Pyridine Ring The nitrogen atom within the pyridine ring is inherently electron-withdrawing, making the ring more electron-deficient (π-deficient) than benzene and thus more reactive towards nucleophiles.[7][10]
Pillar 2: The Role of the Nitro Group The nitro group (NO₂) is a powerful electron-withdrawing group. Its presence dramatically enhances the electrophilicity of the pyridine ring carbons. Crucially, it also stabilizes the negatively charged intermediate formed during the reaction.[5][6] For this stabilization to be effective, the nitro group must be positioned ortho or para to the leaving group (e.g., a halide). This positioning allows the negative charge of the intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group through resonance, significantly lowering the activation energy of the first step.[6][11]
The Reaction Pathway:
-
Nucleophilic Attack (Addition): The nitrogen atom of the piperazine acts as the nucleophile, attacking the carbon atom bearing the leaving group (L). This is typically the rate-determining step.[12][13] This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][7]
-
Leaving Group Departure (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group. This step is generally fast.
Caption: General mechanism for the SNAr reaction.
Core Experimental Protocols
The following protocols provide a robust starting point for the synthesis of nitropyridyl piperazines. The first protocol details a common model reaction, while the second addresses the use of a protected piperazine, a frequent strategy in multi-step synthesis.
Protocol 1: Synthesis of 1-(5-Nitropyridin-2-yl)piperazine
This protocol is adapted from the synthesis of related structures found in medicinal chemistry literature.[1]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Piperazine (2.5 equiv, anhydrous)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitropyridine (1.0 equiv) and the chosen solvent (e.g., DMF, ~0.2 M concentration).
-
Reagent Addition: Add potassium carbonate (2.0 equiv) followed by anhydrous piperazine (2.5 equiv). Using an excess of piperazine helps to drive the reaction to completion and can also act as the base, though an additional inorganic base like K₂CO₃ is recommended for optimal results.[14]
-
Reaction Conditions: Heat the mixture to 80-100 °C. The optimal temperature may vary depending on the solvent and substrate reactivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, to yield the pure product.
Protocol 2: Synthesis of tert-Butyl 4-(6-Nitropyridin-3-yl)piperazine-1-carboxylate
This protocol utilizes N-Boc-piperazine, a common protected version of piperazine, and is based on established synthetic routes.[15]
Materials:
-
5-Bromo-2-nitropyridine (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)
-
Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)[16]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-2-nitropyridine (1.0 equiv) and N-Boc-piperazine (1.2 equiv) in DMSO or MeCN (~0.3 M).
-
Base Addition: Add DIPEA (1.5 equiv) to the stirred solution. DIPEA acts as a non-nucleophilic organic base to neutralize the HBr formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. Reactions with bromo-pyridines often require slightly higher temperatures or longer reaction times compared to their chloro- or fluoro-analogs.[16]
-
Monitoring: Track the disappearance of the 5-bromo-2-nitropyridine starting material using TLC or LC-MS (typically 8-18 hours).
-
Workup:
-
After cooling, dilute the reaction mixture with water, which may cause the product to precipitate.
-
If a precipitate forms, it can be collected by filtration, washed with water, and dried.
-
Alternatively, extract the aqueous mixture with ethyl acetate (3x volumes).
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate the organic solution in vacuo. Purify the crude residue via column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the desired product.
Key Parameters and Optimization
The success and efficiency of the SNAr reaction depend on several key variables. A systematic approach to optimizing these parameters is crucial for achieving high yields and purity.
| Parameter | Influence & Rationale | Typical Conditions & Starting Points |
| Leaving Group | The rate of the addition step is influenced by the electronegativity of the leaving group (F > Cl > Br > I), which enhances the electrophilicity of the attached carbon. However, the overall "element effect" can be complex.[12][17] Fluorine is often the most reactive leaving group because the C-L bond cleavage is not the rate-determining step.[6] | 2-Fluoro or 2-chloro-nitropyridines are excellent starting points. Bromo- and iodo-pyridines may require more forcing conditions. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, MeCN) are ideal as they can solvate the charged Meisenheimer complex without protonating the nucleophile.[14][16] | DMF, DMSO, MeCN, or even using excess piperazine as the solvent. |
| Base | A base is required to neutralize the acid (HL) formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. | Inorganic bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DIPEA, triethylamine) are commonly used.[14][16] |
| Temperature | Higher temperatures increase the reaction rate. However, excessive heat can lead to side reactions or degradation. | 60 °C to 120 °C. Microwave irradiation can sometimes be used to accelerate the reaction significantly. |
| Stoichiometry | An excess of the piperazine nucleophile can help drive the reaction to completion. For valuable or complex piperazines, a 1.1-1.2 equivalent ratio is more common. | 1.1 to 3.0 equivalents of piperazine relative to the nitropyridine. |
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. The following guide provides a logical workflow for diagnosing and solving common problems.
Caption: A workflow for troubleshooting SNAr reactions.
Common Problems & Solutions:
-
Competing Hydrolysis: Highly activated electrophiles, like 2-chloro-5-nitropyrimidine, can sometimes react with trace water in the solvent, leading to the formation of hydroxypyridine byproducts. Using rigorously dried solvents and reagents can mitigate this.[18]
-
Formation of Azo Impurities: During subsequent reduction of the nitro group to an amine, azo-dimers can form. Adding inorganic salts like ammonium chloride during the reduction step can help suppress this side reaction.[15]
-
Difficult Purification: If the product and starting piperazine have similar polarities, purification can be challenging. Using a protected piperazine (e.g., N-Boc) can drastically change its chromatographic behavior, simplifying purification. The Boc group can then be removed in a subsequent step.
Safety Precautions
-
Nitropyridine compounds can be irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Many solvents used in these reactions (DMF, DMSO) can facilitate skin absorption. Avoid direct contact.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The nucleophilic aromatic substitution reaction is a powerful and reliable method for synthesizing nitropyridyl piperazines. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and diligent monitoring are key to achieving high yields and purity. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this critical transformation in their synthetic endeavors, enabling the exploration of novel chemical space in drug discovery.
References
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Petrini, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7054. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(35), 6899-6906. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 255-263. [Link]
-
Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
- Google Patents. (n.d.). Method for synthesizing 5-(N-BOC-piperazine-1-yl) pyridine-2-amine.
-
Campodonico, P., et al. (2017). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Sharma, P., & Kumar, V. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12, 6899-6906. [Link]
-
Sirakanyan, S. N., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 354(1), e2000208. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
-
ResearchGate. (2025, October 30). Recently Adopted Synthetic Protocols for Piperazines: A Review. [Link]
-
ResearchGate. (2026, January 14). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. [Link]
-
International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 16. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 17. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. rsc.org [rsc.org]
Application Notes & Protocols: A Guide to the N-arylation of Piperazine with 2-Halo-3-Nitropyridines
Introduction: The Strategic Importance of N-Arylpiperazines
The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs.[1] Its unique 1,4-diamine structure allows it to act as a versatile linker, improving the pharmacokinetic and pharmacodynamic profiles of drug candidates by enhancing solubility and bioavailability.[2] The N-arylation of piperazine, which installs an aromatic group onto one of its nitrogen atoms, is a critical transformation for generating molecules with diverse biological activities, including anticancer, antiviral, and antidepressant properties.[1][2]
This guide provides a detailed examination of a specific, highly efficient method for this transformation: the N-arylation of piperazine with 2-halo-3-nitropyridines. This particular reaction is of great interest because the resulting 1-(3-nitropyridin-2-yl)piperazine core is a precursor to potent bioactive agents, such as novel urease inhibitors.[3] Unlike many N-arylation reactions that require expensive and air-sensitive palladium catalysts, this procedure leverages the inherent reactivity of the 2-halo-3-nitropyridine substrate, proceeding through a catalyst-free Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5] We will explore the mechanistic underpinnings of this choice, provide a robust, step-by-step protocol, and offer insights into optimization and troubleshooting.
Pillar 1: The Underlying Chemistry - Understanding the SNAr Mechanism
The success of this reaction hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles.[6] However, the strategic placement of a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), ortho or para to a leaving group (like a halogen), dramatically alters the ring's electronic landscape.[5][7]
Causality Behind the Reaction's Feasibility:
-
Activation of the Aromatic Ring : The nitro group in the 3-position of the pyridine ring strongly pulls electron density away from the ring through both inductive and resonance effects. This makes the carbon atom attached to the halogen (C-2) highly electron-deficient and thus susceptible to attack by a nucleophile.[3][5]
-
Stabilization of the Intermediate : The nucleophilic attack of the piperazine nitrogen onto the C-2 position breaks the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex.[5] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative oxygen atoms of the nitro group. This stabilization is crucial for lowering the activation energy of this rate-determining step.[7]
-
Restoration of Aromaticity : In the final, rapid step, the leaving group (halide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final N-arylated product.[7]
The reaction's efficiency is directly tied to the EWG's position. An EWG at the meta position would not allow for the delocalization of the negative charge onto it, providing significantly less stabilization and rendering the SNAr reaction much less favorable.
Diagram: The SNAr Reaction Mechanism
Caption: The SNAr mechanism for piperazine arylation.
Pillar 2: A Self-Validating Experimental Protocol
This protocol details the synthesis of 1-(3-nitropyridin-2-yl)piperazine from 2-chloro-3-nitropyridine. The procedure is designed to be robust and includes in-process checks to validate progress.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 1.0 g | 6.31 | 1.0 | Starting electrophile. |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 2.72 g | 31.55 | 5.0 | Nucleophile and base. |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 25 mL | - | - | Anhydrous, polar aprotic solvent. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.74 g | 12.62 | 2.0 | Optional base to scavenge HCl. |
Step-by-Step Methodology
-
Reactor Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 g, 6.31 mmol).
-
Expertise & Experience: Using oven-dried glassware is critical to prevent water, which can interfere with the reaction by reacting with the base or affecting solvent properties.
-
-
Reagent Addition : Add anhydrous piperazine (2.72 g, 31.55 mmol, 5.0 eq.) and potassium carbonate (1.74 g, 12.62 mmol, 2.0 eq.) to the flask. Follow this with the addition of anhydrous acetonitrile (25 mL).
-
Causality: A large excess of piperazine is used for two reasons. First, it drives the reaction equilibrium towards the product according to Le Châtelier's principle. Second, and more importantly, it minimizes the formation of the bis-arylated byproduct where a second molecule of 2-chloro-3-nitropyridine reacts with the product's free N-H.[8] Potassium carbonate acts as an acid scavenger for the HCl generated, although the excess piperazine can also serve this role.
-
-
Reaction Execution : Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring.
-
Trustworthiness: Refluxing provides the necessary thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.
-
-
In-Process Monitoring (Self-Validation) : After 2 hours, pause the heating and take a small aliquot of the reaction mixture. Dilute it with ethyl acetate and spot it on a TLC plate alongside the starting material (2-chloro-3-nitropyridine). Develop the plate using a 7:3 mixture of Hexane:Ethyl Acetate.
-
System Check: The complete consumption of the starting material (disappearance of its spot) and the appearance of a new, more polar spot (lower Rf value) indicates the reaction is proceeding as expected. The reaction is typically complete within 12 hours.[3]
-
-
Work-up & Isolation : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Rationale: This step removes the bulk solvent and prepares the crude material for purification.
-
-
Aqueous Extraction : To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Purpose: This separates the organic product from inorganic salts (like K₂CO₃ and KCl) and excess water-soluble piperazine.
-
-
Drying and Filtration : Combine all organic extracts and wash them with brine (20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Standard Procedure: This ensures the final product is free of water, which could interfere with characterization or subsequent reaction steps.
-
-
Purification : Concentrate the filtrate under reduced pressure to obtain the crude product as a solid. Purify this crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40%) to yield the pure 1-(3-nitropyridin-2-yl)piperazine.
-
Yield: A typical yield for this reaction is around 65% or higher.[3]
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 1-(3-nitropyridin-2-yl)piperazine.
Pillar 3: Troubleshooting and Broader Context
Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to ensuring reproducible results.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive reagents (e.g., wet solvent/reagents).2. Insufficient temperature. | 1. Ensure all reagents and solvents are anhydrous.2. Verify the reflux temperature is being reached. |
| Significant Bis-arylation | 1. Stoichiometry is incorrect (insufficient piperazine).2. Slow addition of piperazine to a hot solution of the aryl halide. | 1. Use a larger excess of piperazine (5-10 equivalents).[8]2. Add the aryl halide slowly to the solution of piperazine to maintain a high piperazine concentration.[8] |
| Difficult Purification | 1. Incomplete removal of excess piperazine during work-up.2. Product co-elutes with impurities. | 1. Perform an additional aqueous wash or an acidic wash (e.g., 1M HCl) to protonate and remove residual piperazine.2. Adjust the polarity of the chromatography eluent system. |
Context: When SNAr is Not an Option
It is crucial to recognize the limitations of this methodology. The SNAr reaction is highly effective for electron-deficient aryl halides. If the pyridine ring lacks the activating nitro group, or if you are working with electron-rich or neutral aryl halides, this catalyst-free approach will fail. In such cases, transition-metal-catalyzed cross-coupling reactions are the methods of choice:
-
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds and is compatible with a wide range of aryl halides (Cl, Br, I, OTf) and amines.[9][10] It requires a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu).[8]
-
Ullmann Condensation : A copper-catalyzed alternative, which is often effective for electron-rich aryl halides but may require higher reaction temperatures.[9]
The selection of a synthetic route must always be guided by the electronic properties of the specific substrates involved.
References
-
Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272–5275. Available at: [Link]
-
Taslimi, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6100. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Shafi, S., et al. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 16(6), 816-843. Available at: [Link]
-
Akhtar, T., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports, 14(1), 6031. Available at: [Link]
-
ChemRxiv. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Available at: [Link]
-
Rossi, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1083. Available at: [Link]
-
Gomha, S. M., et al. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Catalysts, 13(10), 1362. Available at: [Link]
-
Klenkar, K. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 731. Available at: [Link]
-
PubMed. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of 1-(3-pyridyl)-piperazine (LH2). Retrieved from [Link]
-
ResearchGate. (2025). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Using 1-(2-Nitropyridin-3-yl)piperazine in Palbociclib API manufacturing
Application Note: Strategic Utilization of 1-(2-Nitropyridin-3-yl)piperazine in Palbociclib API Manufacturing
Abstract
This application note details the technical protocols for utilizing 1-(2-Nitropyridin-3-yl)piperazine (CAS: 1566082-34-5) within the Palbociclib (PD-0332991) manufacturing stream. Unlike the primary intermediate 1-(6-nitropyridin-3-yl)piperazine , this specific regioisomer serves as a Critical Quality Attribute (CQA) marker . Its primary utility lies in the synthesis of the Regioisomeric Impurity Reference Standard (Palbociclib Impurity 11/A) to validate HPLC purity methods and ensure regulatory compliance (ICH Q3A/B). This guide provides step-by-step protocols for its reduction, coupling, and analytical differentiation.
Structural Context & Criticality
In the synthesis of Palbociclib, the positioning of the piperazine moiety on the pyridine ring is decisive for biological activity.
-
Active Intermediate (Target): 1-(6-Nitropyridin-3-yl)piperazine.[1][2][3] (Piperazine at C5 relative to Pyridine N; Nitro at C2). Leads to the active drug.
-
The Topic Molecule (Impurity Marker): 1-(2-Nitropyridin-3-yl)piperazine. (Piperazine at C3 relative to Pyridine N; Nitro at C2).
If the "Topic Molecule" is inadvertently carried forward in the synthesis, it generates a regioisomer of Palbociclib where the core is attached ortho to the piperazine rather than para. Consequently, 1-(2-Nitropyridin-3-yl)piperazine must be used deliberately to synthesize this impurity standard to prove that the commercial process effectively purges it.
Pathway Visualization: Regioisomeric Divergence
Figure 1: Divergent synthesis pathways showing how the topic molecule (Red) leads to the critical Regioisomeric Impurity Standard, distinct from the Active API path (Green).
Protocol A: Reduction to 3-Piperazinyl-2-aminopyridine
To utilize 1-(2-Nitropyridin-3-yl)piperazine as a standard, it must first be reduced to its amine form. This amine is the nucleophile that will react with the Palbociclib pyrimidine core.
Safety Note: Nitro-reductions are exothermic. Ensure proper heat removal.
Materials
-
Substrate: 1-(2-Nitropyridin-3-yl)piperazine (10.0 g, 48.0 mmol).
-
Catalyst: 10% Pd/C (50% wet, 1.0 g).
-
Solvent: Methanol (100 mL).
-
Reagent: Hydrogen gas (
) or Ammonium Formate (Transfer Hydrogenation).
Step-by-Step Methodology
-
Inertion: Charge the reaction vessel with 1-(2-Nitropyridin-3-yl)piperazine and Methanol. Nitrogen purge for 15 minutes.
-
Catalyst Loading: Carefully add Pd/C catalyst under nitrogen flow (Pyrophoric risk).
-
Hydrogenation:
-
Method A (Parr Shaker): Pressurize to 40 psi
. Agitate at room temperature (25°C). -
Method B (Transfer): Add Ammonium Formate (5 eq) and reflux at 65°C for 2 hours.
-
-
Monitoring: Monitor via HPLC (Method described in Sec 4). The nitro peak (
min) should disappear, replaced by the amine peak ( min). -
Work-up: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate in vacuo to yield 3-(piperazin-1-yl)pyridin-2-amine as a viscous oil or low-melting solid.
-
Yield Expectation: >90%.[2]
-
Storage: Store under Argon at -20°C (Oxidation sensitive).
-
Protocol B: Synthesis of the Regioisomeric Impurity Standard
This protocol couples the reduced amine from Protocol A with the Palbociclib core (2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one) to create the final reference standard.
Reaction Scheme
Step-by-Step Methodology
-
Preparation: Dissolve the Palbociclib Core (1 eq) and 3-(piperazin-1-yl)pyridin-2-amine (1.2 eq) in anhydrous THF (10 volumes).
-
Base Addition: Cool the mixture to 0°C. Dropwise add LiHMDS (Lithium bis(trimethylsilyl)amide, 1M in THF, 2.5 eq).
-
Critical Control: Maintain internal temperature < 5°C to prevent side reactions.
-
-
Reaction: Allow to warm to 20°C and stir for 4–6 hours.
-
Quench: Quench with saturated
solution. Extract with Ethyl Acetate. -
Purification: The regioisomer often has different solubility than the API.
-
Recrystallization: Reflux in Ethanol/Water (9:1). The regioisomer typically crystallizes less readily than Palbociclib.
-
Flash Chromatography: DCM:MeOH (95:5) with 0.1%
.
-
-
Validation: Confirm structure via 1H-NMR.
-
Diagnostic Signal: Look for the coupling constant of the pyridine protons. The 2,3-substitution pattern (Impurity) shows distinct splitting compared to the 2,5-substitution (API).
-
Analytical Controls & Data
This section defines how to use the synthesized standard to validate the API manufacturing process.
HPLC Method for Isomer Discrimination
Standard C18 columns may struggle to separate the regioisomers. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is recommended for enhanced
| Parameter | Condition |
| Column | Phenomenex Kinetex F5 (PFP), 150 x 4.6 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
Retention Time Data (Reference)
| Compound | Description | Approx. R_t (min) |
| 1-(2-Nitropyridin-3-yl)piperazine | Topic Molecule (Starting Material) | 5.2 |
| 1-(6-Nitropyridin-3-yl)piperazine | Active Intermediate | 5.8 |
| Palbociclib Regioisomer | Impurity Standard (Final) | 12.4 |
| Palbociclib (API) | Active Drug | 13.1 |
Note: The Regioisomer usually elutes earlier than the API due to steric disruption of planarity, reducing interaction with the stationary phase.
References
-
Pfizer Inc. (2005). Substituted 2-aminopyridines as potent CDK4 inhibitors. US Patent 6,936,612.[4][5] Link
-
VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. Link
-
Chemicea Pharmaceuticals. (2024). 1-(6-Nitropyridin-3-yl)piperazine vs 1-(2-Nitropyridin-3-yl)piperazine Isomer Data.Link
-
Simson Pharma. (2024). Palbociclib Impurity Profiling and Standards.[6]Link
-
ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances.Link
Sources
Purification methods for 1-(2-Nitropyridin-3-yl)piperazine intermediates
Application Note: Purification Strategies for 1-(2-Nitropyridin-3-yl)piperazine
Introduction & Scope
1-(2-Nitropyridin-3-yl)piperazine (CAS: 1566082-34-5) is a critical heterocyclic building block.[1][2] It serves as a precursor for 2,3-diaminopyridines via nitro-group reduction, a key scaffold in the synthesis of imidazo[4,5-b]pyridines found in various kinase inhibitors and GPCR ligands.[1][2]
The synthesis typically involves a Nucleophilic Aromatic Substitution (
-
Excess Piperazine: Often used in 3–5 equivalents to prevent bis-substitution.[1]
-
Bis-coupled byproducts: 1,4-bis(2-nitropyridin-3-yl)piperazine (formed if piperazine stoichiometry is low).[1][2]
-
Unreacted Electrophile: 3-chloro- or 3-fluoro-2-nitropyridine.[1][2]
-
Regioisomers: Depending on the starting material purity.
This guide details a pH-Switch Extraction Protocol (Method A) for bulk purification and a Recrystallization Protocol (Method B) for polymorphism and high-purity control.[1][2]
Chemical Context & Impurity Landscape
Understanding the basicity (
-
Piperazine: Highly basic (
,ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ), highly water-soluble.[2] -
Product (Mono-aryl piperazine): Moderately basic (Distal NH
), lipophilic.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Starting Material (Halo-nitropyridine): Neutral/Non-basic, lipophilic.[1][2]
-
Bis-product: Non-basic (both nitrogens arylated), highly lipophilic/insoluble.[1][2]
Diagram 1: Synthesis & Impurity Pathways
Caption: Reaction scheme illustrating the formation of the target intermediate and potential impurities based on stoichiometry and conversion rates.
Method A: The pH-Switch Extraction (Primary Protocol)[1][2]
Objective: Remove excess piperazine (water-soluble) and neutral impurities (starting material/bis-products) using differential solubility at varying pH levels.[1][2] Scale: Applicable from gram to kilogram scale.
Reagents Required:
-
2N Sodium Hydroxide (NaOH) or Saturated
[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Brine solution
-
Sodium Sulfate (
)[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step-by-Step Protocol:
-
Quench & Partition:
-
Dilute the reaction mixture (e.g., from Acetonitrile) with 10 volumes of EtOAc or DCM.[1][2]
-
Add 10 volumes of water.[1]
-
Mechanism:[1][2][3][4] Excess piperazine partitions largely into the aqueous phase due to its high polarity, while the product and neutral organics stay in the organic phase.[1][2]
-
-
Removal of Excess Piperazine (The Water Wash):
-
Acid Extraction (The Purification Switch):
-
Basification & Recovery:
-
Drying & Isolation:
Diagram 2: pH-Switch Workflow
Caption: Flowchart of the Acid-Base extraction logic separating basic product from neutral impurities and highly polar reactants.
Method B: Recrystallization (Polymorph & High Purity)[1][2]
If the extraction yields a colored solid (often due to trace nitro-degradation) or if >99% purity is required for GMP standards, recrystallization is necessary.[1][2]
Solvent Selection Table:
| Solvent System | Temperature Profile | Recovery Yield | Impurity Removal Capability |
| Ethanol (Abs.) | Dissolve at reflux (78°C) | 75-85% | Excellent for removing trace inorganic salts and colored oligomers.[2] |
| Toluene/Heptane | Dissolve in Toluene (hot) | 85-90% | Best for removing non-polar bis-products.[2] |
| IPA (Isopropyl Alcohol) | Dissolve at reflux | 80% | Generates large, filterable crystals (good for flow properties).[2] |
Protocol (Ethanol Recrystallization):
-
Place crude solid (from Method A) in a round-bottom flask.
-
Add Ethanol (5 mL per gram of solid).
-
Heat to reflux with stirring.
-
Check: If solid remains, add Ethanol in 1 mL increments until dissolved.[1][2]
-
Hot Filtration (Optional): If black specks (inorganic salts) are visible, filter hot through a Celite pad.[1][2]
-
Allow the solution to cool slowly to room temperature (25°C) over 2 hours.
-
Chill in an ice bath (0-4°C) for 1 hour.
-
Filter the bright yellow/orange crystals and wash with cold Ethanol.[1][2]
Analytical Validation (Self-Validating Systems)
To ensure the protocol worked, use these checkpoints:
A. HPLC Method (Purity):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1][2]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 350 nm (nitro group).[1][2]
-
Success Criteria: Single peak at retention time ~4.5 min.[1][2] Absence of early eluting peak (Piperazine) and late eluting peak (Bis-product).[1][2]
B. NMR Characterization (
-
Diagnostic Signals:
-
8.3–8.5 (dd, 1H, Pyridinengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -H).[2] -
2.8–3.0 (m, 4H, Piperazinengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[2] -
3.2–3.4 (m, 4H, Piperazinengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[2] -
Impurity Check: Look for signals at
8.8 (indicates unreacted 3-chloro-2-nitropyridine) or broad singlet atngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 2.6 (excess free piperazine).[2]
-
References
-
National Center for Advancing Translational Sciences (NCATS). (n.d.).[1][2] 1-(2-Nitropyridin-3-yl)piperazine Structure and Identifiers. Inxight Drugs.[1][2] Retrieved from [Link][1][2]
-
Google Patents. (2003).[1][2] Synthesis and crystallization of piperazine ring-containing compounds (Mirtazapine Intermediates). US Patent 6,576,764.[1][2] Retrieved from [1][2]
Sources
Application Note: High-Purity Synthesis of the Palbociclib C2-Side Chain Using Nitropyridine Precursors
Abstract & Scope
This application note details the scalable, high-purity synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , the critical C2-side chain moiety of the CDK4/6 inhibitor Palbociclib (Ibrance®). Unlike traditional cross-coupling routes (e.g., Buchwald-Hartwig) that require expensive palladium catalysts and halogenated amine precursors, this protocol utilizes 5-bromo-2-nitropyridine as a highly activated electrophile.
This guide focuses on the "Nitropyridine Route," characterized by a regioselective SNAr coupling followed by a catalytic hydrogenation. This methodology offers superior cost-efficiency and impurity control for pharmaceutical intermediate production.
Retrosynthetic Analysis & Strategy
The Palbociclib molecule is constructed from a pyrido[2,3-d]pyrimidin-7-one core and a specialized aminopyridine side chain. The side chain is attached via a C-N bond formation at the C2 position of the core.
Strategic Rationale:
-
Precursor Selection: 5-bromo-2-nitropyridine is chosen because the nitro group at the C2 position exerts a strong electron-withdrawing effect (para-like relationship) on the C5 carbon, significantly activating the bromine for nucleophilic aromatic substitution (SNAr).
-
Regioselectivity: The SNAr reaction occurs exclusively at the C5 position, displacing the bromine while leaving the nitro group intact for subsequent reduction.
-
Safety & Scalability: Avoiding heavy metal coupling in the first step reduces cost. The subsequent reduction is conducted under mild conditions to prevent side-reactions (e.g., defluorination or ring opening, though not applicable here, it is good general practice).
Workflow Visualization
The following diagram illustrates the reaction pathway from the nitropyridine precursor to the final amine side chain.
Figure 1: Synthetic Pathway for Palbociclib Side Chain Construction. The nitro group activates the C5-Bromine for substitution.
Experimental Protocols
Protocol A: SNAr Coupling
Objective: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. Principle: Nucleophilic Aromatic Substitution activated by an ortho-nitro group.
Materials & Stoichiometry
| Component | Role | Equiv.[1][2][3] | MW ( g/mol ) |
| 5-Bromo-2-nitropyridine | Limiting Reagent | 1.0 | 202.99 |
| N-Boc-piperazine | Nucleophile | 1.2 | 186.25 |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 138.21 |
| DMSO (Dimethyl sulfoxide) | Solvent | 10 Vol | - |
| Water | Quench | 20 Vol | - |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Charging: Charge DMSO (10 volumes relative to SM mass) and 5-bromo-2-nitropyridine (1.0 eq) into the reactor. Stir until dissolved.
-
Addition: Add N-Boc-piperazine (1.2 eq) followed by K₂CO₃ (2.0 eq). Note: The reaction is slightly exothermic; monitor temperature.
-
Reaction: Heat the mixture to 90°C . Maintain agitation for 4–6 hours.
-
Quench & Workup:
-
Cool the reaction mass to 20–25°C.
-
Slowly add Water (20 volumes) dropwise over 30 minutes. The product will precipitate as a yellow/orange solid.
-
Stir the slurry for 1 hour at 5–10°C to maximize yield.
-
-
Isolation: Filter the solid. Wash the cake with water (3 x 2 volumes) to remove residual DMSO and inorganic salts.
-
Drying: Dry the wet cake in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 85–92%
-
Appearance: Yellow to orange crystalline solid.
-
Protocol B: Catalytic Hydrogenation (Nitro Reduction)
Objective: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Principle: Heterogeneous catalytic hydrogenation reducing -NO₂ to -NH₂.
Materials & Stoichiometry
| Component | Role | Equiv.[1][2][3] |
| Nitro Intermediate (from Protocol A) | Precursor | 1.0 |
| 10% Pd/C (50% wet) | Catalyst | 10 wt% |
| Methanol | Solvent | 15 Vol |
| Hydrogen (H₂) | Reductant | 3–5 bar |
Step-by-Step Procedure
-
Safety Check: Ensure the autoclave/hydrogenation vessel is grounded. Purge with Nitrogen to remove oxygen.
-
Charging: Load the Nitro Intermediate and Methanol into the vessel.
-
Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (10% by weight of the precursor). Caution: Dry Pd/C is pyrophoric. Keep wet.
-
Hydrogenation:
-
Filtration:
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C.
-
Crystallization (Optional but Recommended): Recrystallize from Isopropyl Alcohol (IPA) or Heptane/EtOAc if high purity (>99.5%) is required for the final coupling.
-
Expected Yield: 90–95%
-
Appearance: Off-white to pale brown solid.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Risk | Mitigation Strategy |
| Temperature (Step 1) | >100°C can cause degradation of the Boc-group. | Strictly control heating bath at 90°C. |
| Water Addition (Step 1) | Rapid addition causes oiling out instead of crystallization. | Add water slowly over 30+ mins with rapid stirring. |
| Catalyst Loading (Step 2) | Incomplete reduction leads to hydroxylamine impurities. | Ensure vigorous stirring (mass transfer limited) and maintain H₂ pressure. |
| Exotherm (Step 2) | Hydrogenation of nitro groups is highly exothermic. | Cool the reactor jacket during the initial H₂ uptake. |
Analytical Specifications
To ensure the material is suitable for the final coupling to the Palbociclib core, the side chain must meet these criteria:
-
Residual Solvent: DMSO < 5000 ppm (ICH limit).
-
Appearance: White to light tan solid. Dark brown indicates oxidation of the amine (store under Nitrogen).
-
Identity (NMR):
-
¹H NMR (DMSO-d₆): Characteristic broad singlet for NH₂ at ~5.6 ppm. Piperazine protons at ~3.4 ppm. Absence of Nitro-aromatic shifts.
-
References
-
Pfizer Inc. (2003). Pyrido[2,3-d]pyrimidin-7-ones as CDK Inhibitors. WO2003062236. (Original patent describing the core and side chain connectivity). Link
-
BenchChem. (2023). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors.[3] (Detailed protocol for SNAr on nitropyridines). Link
-
Duan, S., et al. (2016).[9] Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20(7), 1191–1202. (Discusses the coupling of this side chain to the core). Link[9]
-
ChemicalBook. (2023). Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[5][7][10][11] (Aggregated supplier routes and safety data). Link
Disclaimer: This Application Note is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
- 1. rsc.org [rsc.org]
- 2. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. A new route for the synthesis of Palbociclib [ouci.dntb.gov.ua]
- 10. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 11. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(2-Nitropyridin-3-yl)piperazine Synthesis
Ticket ID: #SNAr-NP-003 Status: Open Subject: Yield Improvement & Troubleshooting Guide for 1-(2-Nitropyridin-3-yl)piperazine Assigned Specialist: Senior Application Scientist, Process Chemistry[1]
Executive Summary
The synthesis of 1-(2-Nitropyridin-3-yl)piperazine is a classic Nucleophilic Aromatic Substitution (
This guide provides a validated protocol and a troubleshooting matrix to stabilize yields at >85% .
The "Golden Route" Protocol
Standard Operating Procedure (SOP) for High-Yield Synthesis
Reaction Logic: The 2-nitro group activates the 3-position for nucleophilic attack.[1] However, the reaction is sensitive to stoichiometry. You must use a large excess of piperazine to prevent the product from acting as a nucleophile against a second molecule of the starting material (dimerization).
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3-Fluoro-2-nitropyridine | Substrate | 1.0 | Preferred over 3-chloro analog for faster kinetics.[1] |
| Piperazine | Nucleophile | 4.0 - 5.0 | Critical excess to prevent dimer formation.[1] |
| K₂CO₃ | Base | 1.5 | Scavenges HF/HCl; prevents protonation of piperazine. |
| Acetonitrile (MeCN) | Solvent | [0.2 M] | Polar aprotic; facilitates S_NAr. |
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5.0 eq) in Acetonitrile (MeCN). Ensure piperazine is fully dissolved (sonicate if necessary).
-
Tech Note: Adding the substrate to a pool of excess piperazine is safer than adding piperazine to the substrate.
-
-
Addition: Add K₂CO₃ (1.5 eq) followed by 3-Fluoro-2-nitropyridine (1.0 eq) .
-
Reaction: Heat the mixture to Reflux (80-82°C) for 4–6 hours.
-
Monitor: Check TLC (DCM:MeOH 9:1). The starting material (non-polar) should disappear.
-
-
Quench & Concentration: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KF). Concentrate the filtrate under reduced pressure to remove MeCN.
-
Critical Work-up (The "Yield Saver"):
-
Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. If necessary, recrystallize from Ethanol/Hexane or purify via silica column (DCM -> 5% MeOH/DCM).[1]
Troubleshooting Matrix
Visual Logic: The Reaction Pathway
The following diagram illustrates the critical decision points where yield is lost.
Caption: Reaction pathway showing the primary S_NAr route (Green) and the competitive dimerization pathway (Red) that occurs if piperazine concentration is too low.[1]
Symptom-Based Solutions
| Issue | Probable Cause | Corrective Action |
| Yield < 40% (Low) | Loss during Extraction | The product is a secondary amine and is water-soluble at neutral pH.[1] Action: Basify the aqueous layer to pH 12 with NaOH before extraction. Use DCM (polar organic) rather than Hexane/Ether. |
| Impurity: "Double Mass" | Dimerization | You formed the bis-adduct (two pyridines connected by one piperazine).[1] Action: Increase Piperazine equivalents to 5.0 eq . The product must statistically compete with the huge excess of free piperazine. |
| Reaction Stalled | Poor Leaving Group | Using 3-chloro or 3-bromo analog? Action: Switch to 3-Fluoro-2-nitropyridine . Fluorine is a better leaving group in |
| Red/Brown Tar | Thermal Decomposition | Reaction temperature too high or ran too long. Action: Limit temp to 80°C. Do not reflux overnight if conversion is complete at 4 hours. |
Frequently Asked Questions (FAQ)
Q: Can I use DMSO or DMF instead of Acetonitrile?
A: Yes, these polar aprotic solvents accelerate
Q: Why do you recommend the Fluoro-substrate over the Chloro-substrate?
A: In standard
Q: My product is an oil, but it should be a solid. How do I crystallize it? A: This compound can be sticky.
-
Ensure all solvent (DMF/DMSO) is removed.
-
Dissolve the oil in a minimum amount of hot Ethanol.
-
Add cold Diethyl Ether or Hexane dropwise until cloudy.
-
Scratch the glass to induce nucleation and cool to 4°C.
-
Alternatively, convert it to the HCl salt by bubbling HCl gas into an ethereal solution; the salt is almost always a stable solid.
Visual Troubleshooting Guide: The Extraction Trap
Many users synthesize the compound correctly but lose it during the work-up. This diagram explains the pH-solubility relationship.[1]
Caption: Solubility workflow. The product must be deprotonated (Free Base) to extract into the organic phase.
References
-
BenchChem. (2025).[3] 1-(6-Nitropyridin-3-yl)piperazine: Field-Proven Experimental Protocol. Retrieved from [1]
-
Mishra, S., et al. (2023).[4] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145, 14221-14226.[4] Retrieved from [1]
-
National Institutes of Health (NIH). (2023). Synthetic Approaches to Piperazine-Containing Drugs.[1][5][6][7][8] Retrieved from [1]
-
SynThink Research Chemicals. (2024). Certificate of Analysis and Characterization Data for 1-(2-Nitropyridin-3-yl)piperazine.[1][9] Retrieved from [1]
-
Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved from [1]
Sources
- 1. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 2. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Technical Guide: Minimizing Regioisomer Formation in 3-Nitropyridine Substitution
This guide is structured as a Tier 3 Technical Support resource, designed for synthetic chemists requiring high-level troubleshooting for 3-nitropyridine functionalization.
Executive Summary
3-Nitropyridine is a deceptive scaffold. While the nitro group and pyridine nitrogen both exert strong electron-withdrawing effects, their combined influence creates a "regiochemical battlefield" where kinetic and thermodynamic products often compete. This guide addresses the root causes of isomer mixtures in Nucleophilic Aromatic Substitution (
Part 1: The Electronic Battlefield (Diagnostic Framework)
Before troubleshooting, you must identify which "Director" is dominating your reaction: the Pyridine Nitrogen or the Nitro Group .
The Regioselectivity Map
Use this decision matrix to predict the "Hotspot" for your specific reaction type.
Figure 1: Decision tree for predicting major regioisomers based on reaction mechanism.
Part 2: Troubleshooting Guides (Q&A)
Module A: Nucleophilic Aromatic Substitution ( )
Context: You are displacing a halogen on a poly-halogenated 3-nitropyridine core (e.g., 2,4-dichloro-3-nitropyridine).
Q1: I am reacting 2,4-dichloro-3-nitropyridine with a primary amine, but I see two spots on TLC. Which is which, and how do I get just one?
Diagnosis: You are likely observing competition between C4 (major) and C2 (minor) substitution.
-
The Mechanism:
-
C2: Activated by ortho-NO2 and alpha-N. Inductively most deficient, but sterically "sandwiched" between the ring nitrogen and the nitro group.
-
C4: Activated by ortho-NO2 and gamma-N. Less sterically hindered.
-
-
The Fix:
-
Temperature Control: Perform the addition at -78 °C to -20 °C . The C4 position is kinetically accessible, but the C2 position is sterically gated. Low temperature prevents the nucleophile from overcoming the activation energy barrier of the crowded C2 site.
-
Base Selection: Use a non-nucleophilic, bulky base (e.g., DIPEA) rather than excess amine. Excess amine can act as a hot nucleophile, pushing the reaction toward the thermodynamic mixture.
-
Solvent: Switch to THF (lower polarity) instead of DMF/DMSO. Polar aprotic solvents accelerate
indiscriminately, reducing selectivity.
-
Q2: I am using 2,6-dichloro-3-nitropyridine. Literature says C6 is preferred, but I'm getting C2. Why?
Diagnosis: You are seeing the Kinetic vs. Thermodynamic conflict.
-
C2 (Kinetic): The inductive effect (-I) of the nitro group is strongest at the ortho position (C2).[1] Small nucleophiles attacking at low temperatures will hit C2 first.
-
C6 (Thermodynamic): The para position (C6) allows for better resonance stabilization of the Meisenheimer complex and is far less sterically hindered.
-
Troubleshooting Protocol:
-
To favor C6 (Thermodynamic): Heat the reaction (60–80 °C). The reversible formation of the C2-adduct will eventually funnel to the more stable C6 product.
-
To favor C2 (Kinetic): Use stoichiometric nucleophile at 0 °C in a non-polar solvent (DCM or Toluene).
-
Module B: Direct Functionalization (VNS & Minisci)
Context: You are adding a group to the 3-nitropyridine ring where no halogen is present.
Q3: I tried a Minisci reaction (radical alkylation) on 3-nitropyridine to get the C2-alkyl product, but I isolated the C6 isomer. Is C2 impossible?
Answer: Direct C2 alkylation via Minisci is extremely difficult on 3-nitropyridine due to the "One-Sided Hindrance" effect.
-
Reason: The nitro group at C3 twists out of plane if a substituent is introduced at C2. The radical intermediate is destabilized by this steric clash. Furthermore, the nucleophilic radical prefers the most electron-deficient position that is accessible. C6 is electron-deficient (
to N) and open. -
Workaround: If you absolutely need the C2 isomer:
-
Block C6: Start with 6-methyl-3-nitropyridine.
-
Alternative Strategy: Use Vicarious Nucleophilic Substitution (VNS) with a chloromethyl sulfone.[2] VNS proceeds via an anionic pathway that can be directed to C2 or C4 depending on the leaving group, though C4 often dominates.
-
Q4: How do I distinguish the C4-substituted product from the C6-substituted product by NMR?
Answer: Do not rely on chemical shift alone. Use Coupling Constants (
-
C4-Substituted (Product A):
-
You will see a singlet (or very small doublet) for H2 (very deshielded, ~9.0+ ppm).
-
You will see two doublets for H5 and H6 with a coupling constant of
Hz (typical in pyridines).
-
-
C6-Substituted (Product B):
-
You will see a singlet/doublet for H2 (deshielded).
-
You will see two doublets (or dd) for H4 and H5 with a coupling constant of
Hz (typical vicinal coupling).
-
-
Rule of Thumb:
Hz = Substitution at C4. Hz = Substitution at C6.
Part 3: Validated Protocols
Protocol 1: Regioselective of 2,4-Dichloro-3-nitropyridine
Target: C4-Amino-2-chloro-3-nitropyridine (High Selectivity)
Principle: Utilizing steric gating at C2 to force substitution at C4.
-
Preparation: Dissolve 2,4-dichloro-3-nitropyridine (1.0 equiv) in anhydrous THF (0.1 M). Note: Avoid DMF to suppress C2 attack.
-
Cooling: Cool the solution to -78 °C (acetone/dry ice bath).
-
Addition: Add DIPEA (1.2 equiv) followed by the amine nucleophile (1.05 equiv) dropwise over 15 minutes.
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC.
-
Checkpoint: If starting material remains, warm slowly to -20 °C. Do not jump to Room Temp.
-
-
Workup: Quench with saturated
. Extract with EtOAc. -
Expected Yield: >85% of the C4-isomer.
Protocol 2: C4-Alkylation via Vicarious Nucleophilic Substitution (VNS)
Target: 4-Alkyl-3-nitropyridine[3]
Principle: VNS with carbon nucleophiles on 3-nitropyridine favors the gamma-position (C4).
-
Reagents: 3-Nitropyridine (1.0 equiv), Chloromethyl phenyl sulfone (1.1 equiv), t-BuOK (2.5 equiv).
-
Solvent: Anhydrous THF (Keep strictly dry; water kills the carbanion).
-
Procedure:
-
Dissolve 3-nitropyridine and sulfone in THF at -78 °C .
-
Add t-BuOK (solution in THF) dropwise. The solution will turn deep purple/red (Meisenheimer complex).
-
Stir for 1 hour at -78 °C, then add glacial acetic acid to quench before warming up.
-
-
Mechanism Note: The reaction forms the dihydro-pyridine intermediate. The acid quench eliminates the sulfonyl group and rearomatizes the ring.
-
Selectivity: 4-substituted product is the major isomer (>90%).
Part 4: Data Summary
| Reaction Type | Substrate | Major Regioisomer | Controlling Factor | Key Reference |
| 2,4-dichloro-3-nitro-Py | C4 | Steric hindrance at C2 | [1] | |
| 2,6-dichloro-3-nitro-Py | C2 (Low T) / C6 (High T) | Inductive (C2) vs Steric (C6) | [2] | |
| VNS (C-Nu) | 3-nitropyridine | C4 | Electronic ( | [3] |
| Amination | 3-nitropyridine | C6 | Thermodynamic stability | [4] |
| Minisci | 3-nitropyridine | C6 | Radical stability/Sterics | [5] |
References
-
Regioselective SNAr on 2,4-dichloropyrimidines/pyridines
- BenchChem Technical Guide.
-
(General verification of 2,4-dichloro patterns).
-
Regioselectivity in 2,6-dichloro-3-nitropyridine
- Chemistry StackExchange. "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine."
-
Vicarious Nucleophilic Substitution (VNS)
-
Andreassen, E. J., et al. "Nucleophilic alkylations of 3-nitropyridines."[4] Organic & Biomolecular Chemistry, 2004.
-
-
Oxidative Amination of Nitropyridines
-
Minisci Reaction Regioselectivity
-
Duncton, M. A. J. "Minisci reactions: Versatile C-H functionalization for medicinal chemists."[6] MedChemComm, 2011.
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic alkylations of 3-nitropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nva.sikt.no [nva.sikt.no]
- 6. researchgate.net [researchgate.net]
Solving solubility issues with Palbociclib Impurity 029 in HPLC mobile phases
Topic: Troubleshooting Solubility for Palbociclib Impurity 029
Executive Summary
This guide addresses the persistent solubility challenges associated with Palbociclib Impurity 029 . Based on current chemical cataloging, this designation most commonly refers to the process intermediate 1-(2-nitropyridin-3-yl)piperazine (CAS 1566082-34-5) or closely related hydrophobic precursors.[1]
Unlike the API (Palbociclib), which exhibits pH-dependent solubility (soluble at pH < 4.5), Impurity 029 is often characterized by "brick dust" properties—high crystal lattice energy and poor solubility in both aqueous buffers and pure methanol. This guide provides a validated Solvent Engineering Strategy to ensure complete dissolution without compromising peak shape or causing on-column precipitation.
Part 1: The Physicochemical Barrier
Q: Why does Impurity 029 precipitate in my standard Mobile Phase?
A: The issue is a conflict between the impurity's lipophilicity and the API's basicity. Palbociclib (pKa ~7.4 and 3.[1][][3]9) requires acidic conditions to dissolve.[1] However, Impurity 029 (often a nitropyridine precursor) lacks the extensive solubilizing side chains of the final drug. It behaves as a highly lipophilic solid that resists wetting.[1]
-
The Trap: Users often dissolve the standard in 100% DMSO (where it is soluble) and then inject it into an aqueous mobile phase. The instantaneous mixing at the column head causes a "solvent shock," leading to micro-precipitation. This manifests as:
Part 2: The "Golden" Diluent Strategy
Q: What is the correct way to prepare the standard to prevent crashing?
A: You must use a Step-Down Dilution technique.[1] Do not attempt to dissolve directly in the mobile phase.[1] You need a "bridge" solvent that is compatible with both the hydrophobic impurity and the aqueous mobile phase.
Recommended Protocol: The 10-40-50 Mix [1]
| Component | Role | Volume Fraction |
| DMSO | Primary Solubilizer (Breaks crystal lattice) | 10% |
| Acetonitrile (ACN) | Bridge Solvent (Reduces viscosity/surface tension) | 40% |
| 0.1% Perchloric Acid (aq) | Stabilizer (Matches Mobile Phase pH, prevents salt formation) | 50% |
Step-by-Step Preparation:
-
Weigh Impurity 029 into the volumetric flask.[1]
-
Add the DMSO (10% of final volume).[1] Sonicate for 5 minutes. Ensure clarity.
-
Add Acetonitrile (40% of final volume). Swirl gently. The solution should remain clear.
-
Slowly add the 0.1% Perchloric Acid (or 0.1% TFA water) to volume.[1]
-
Critical: If cloudiness appears, increase ACN ratio to 50% and reduce water.
-
-
Filter: Use a 0.2 µm PTFE (hydrophobic) or PVDF filter.[1] Do not use Nylon, as nitropyridine derivatives can adsorb to nylon membranes.[1]
Part 3: Mobile Phase Engineering
Q: My sample is clear, but I see high backpressure and tailing. Is it precipitating on the column?
A: Likely, yes.[1] If your mobile phase pH is near neutral (pH 6-7), Palbociclib and its amine-based impurities will deprotonate and crash out.[1]
The Fix: Acidic Ion-Pairing You must maintain a pH below 3.0 to keep the piperazine nitrogen protonated (ionized) and soluble.[1]
Recommended Mobile Phase System:
-
Mobile Phase A: 0.1% Perchloric Acid (
) in Water.[1]-
Why Perchloric? It is a chaotic agent that improves the solubility of hydrophobic bases better than phosphate buffers.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Avoid Methanol for the B-line if you are seeing high backpressure; ACN has lower viscosity and higher elution strength for Impurity 029.[1]
-
Gradient Profile (Example for C18 Column):
-
T0: 90% A / 10% B (Hold 2 min to load polar degradants).
-
T20: Ramp to 40% A / 60% B (Elute Impurity 029).
-
T25: Ramp to 10% A / 90% B (Wash lipophilic dimers).
-
T26: Hold 90% B (Clean column).
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for troubleshooting precipitation issues during Palbociclib impurity analysis.
Caption: Decision tree for isolating solubility failures. Blue nodes indicate inspection points; Green nodes indicate corrective actions.
Part 5: Troubleshooting FAQ
Q1: Can I use Phosphate Buffer instead of Perchloric Acid? A: Yes, but with caution. Phosphate buffers are less soluble in high organic content (ACN > 70%).[1] Since Impurity 029 requires high organic to elute, you risk precipitating the buffer salts inside the column. If you must use phosphate, keep the concentration low (10-20 mM) and ensure the pH is acidic (pH 2.5-3.0).[1]
Q2: The peak for Impurity 029 is splitting.[1] Why? A: This is the "Strong Solvent Effect."[1] If you dissolved the sample in 100% DMSO and injected a large volume (e.g., >10 µL), the DMSO plug travels down the column, carrying the impurity with it before it can interact with the stationary phase.
-
Fix: Reduce injection volume to 3-5 µL or use the 10-40-50 Mix diluent described in Part 2 to match the mobile phase strength.
Q3: I cannot find "Impurity 029" in the EP/USP monograph. Is it a standard? A: "Impurity 029" is likely a vendor-specific code (commonly used by suppliers like BOC Sciences or LGC) for the intermediate CAS 1566082-34-5 .[1] Always verify the Certificate of Analysis (CoA) for the chemical structure. If your impurity is the N-Oxide , it will be more polar; if it is the Chloro-derivative , it will be even more hydrophobic than 029.[1]
References
-
Srikanth, D., et al. (2021).[1][4] Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study. Journal of Pharmaceutical Research International, 33(44B), 228-238.[1] Retrieved from [Link]
-
Patil, P. H., et al. (2022).[1][5] Assessment of pH-shift drug interactions of palbociclib by in vitro micro-dissolution in bio relevant media: An analytical QbD-driven RP-HPLC method optimization. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
European Patent Office. (2016).[1] Solid Dosage Forms of Palbociclib (EP 3636283 A1).[1] Retrieved from [Link][1]
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-3-nitropyridine Amination
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the amination of 2-chloro-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical reaction in their synthetic workflows. As a cornerstone of medicinal chemistry, the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine provides access to a vast array of functionalized pyridine derivatives.[1] However, the success of this reaction is profoundly influenced by temperature—a parameter that dictates not only the reaction rate but also the purity and yield of the final product.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.
Frequently Asked Questions (FAQs): The Underlying Science
Q1: What is the fundamental mechanism of the amination of 2-chloro-3-nitropyridine?
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3] This is a two-step addition-elimination process.
-
Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom bonded to the chlorine (C-2 position). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring. The attack forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, which is an effective leaving group.
The presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position is essential. It activates the C-2 position towards nucleophilic attack by inductively withdrawing electron density and stabilizing the negative charge of the Meisenheimer intermediate through resonance.[3][4][5]
Caption: SNAr mechanism for amination of 2-chloro-3-nitropyridine.
Q2: Why is reaction temperature such a critical parameter to control?
Temperature is arguably the most powerful lever you can pull in this reaction, as it directly influences both kinetics and thermodynamics.
-
Kinetics (Reaction Rate): According to fundamental thermodynamic principles, increasing the temperature provides the necessary activation energy for the reaction to proceed, thereby increasing the rate.[6] For sluggish reactions involving weakly nucleophilic amines, elevating the temperature is often necessary to achieve a reasonable reaction time.
-
Thermodynamics (Selectivity & Stability): While higher temperatures accelerate the desired reaction, they can also provide enough energy to overcome the activation barriers for undesirable side reactions.[6][7] This can lead to the formation of impurities, degradation of starting materials or products, and ultimately, lower yields and more complex purification. The goal is to find the "sweet spot" that maximizes the rate of the desired amination while minimizing competing pathways.
Q3: How do my choices of amine and solvent affect the optimal temperature?
The optimal temperature is not a single value but exists within a range that is highly dependent on your specific reaction components.
-
Amine Nucleophilicity: Highly nucleophilic amines (e.g., primary aliphatic amines like benzylamine) are more reactive and can often undergo substitution at lower temperatures (e.g., 80 °C).[8] In contrast, less nucleophilic amines (e.g., anilines with electron-withdrawing groups) require more thermal energy to react, often necessitating higher temperatures (e.g., 100-140 °C).[8]
-
Solvent Properties: The solvent's boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, polar aprotic solvents like DMF, DMSO, and THF are excellent choices as they can effectively solvate the Meisenheimer complex and typically do not compete as nucleophiles.[7][9] Using a nucleophilic solvent like ethanol could lead to the formation of an ethoxy-substituted byproduct, especially at elevated temperatures.[7]
Troubleshooting Guide: Addressing Common Issues
Q: My reaction is very slow or appears incomplete, even after several hours. What should I do?
Possible Cause 1: Insufficient Thermal Energy The activation energy barrier for the initial nucleophilic attack is not being overcome efficiently at the current temperature. This is common with less reactive amines.
-
Recommended Action: Incrementally increase the reaction temperature by 10-20 °C and continue to monitor the reaction's progress by TLC or LC-MS.[7] If using a sealed vessel, ensure you do not exceed the pressure limits of your equipment.
Possible Cause 2: Low Reactant Concentration The reaction may be concentration-dependent. If the reactants are too dilute, the frequency of molecular collisions is low, leading to a slower rate.
-
Recommended Action: Before increasing temperature, ensure your reaction concentration is appropriate (typically 0.1 M to 0.5 M). If the reaction is still slow, proceed with a temperature increase.
Q: I'm observing a significant amount of a new, more polar byproduct in my analysis. What is it likely to be?
Possible Cause: Hydrolysis The most common polar byproduct is 2-hydroxy-3-nitropyridine, formed by the reaction of the starting material with trace amounts of water in your reagents or solvent. This side reaction is often accelerated at higher temperatures.
-
Recommended Action:
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude atmospheric moisture.[7]
-
Purification: The hydroxy byproduct is generally more polar and can often be separated from the desired amino product using silica gel column chromatography.[7]
-
Q: My final product is contaminated with a byproduct whose mass corresponds to the starting material plus the solvent molecule (minus HCl). How can I prevent this?
Possible Cause: Solvent Nucleophilicity You are likely using a nucleophilic solvent (e.g., methanol, ethanol, isopropanol) that is competing with your amine nucleophile.[7] At elevated temperatures, the solvent can attack the C-2 position, leading to an ether byproduct.
-
Recommended Action: Switch to a non-nucleophilic, polar aprotic solvent. Excellent choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[9] These solvents facilitate the SNAr reaction without participating in it.
Q: After increasing the temperature to drive the reaction to completion, I'm getting a complex mixture of dark-colored products. What is happening?
Possible Cause: Thermal Decomposition The dark coloration and complex mixture suggest that the starting material, the amine, or the desired product is degrading at the elevated temperature. Nitro-aromatic compounds can be thermally sensitive.
-
Recommended Action:
-
Reduce Temperature: Immediately lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Re-optimize: Your optimal temperature is below the point where decomposition begins. Conduct a new optimization, starting at a lower temperature and increasing it in smaller increments (e.g., 5-10 °C) while carefully monitoring for the appearance of impurities.
-
Consider a Catalyst: In some cases, the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) or a specific catalyst can facilitate the reaction at a lower temperature, though this must be evaluated on a case-by-case basis.[8]
-
Caption: A troubleshooting workflow for common amination issues.
Experimental Protocol: Temperature Screening
This protocol provides a self-validating system for determining the optimal reaction temperature for your specific amine and solvent system.
Objective: To identify the temperature that provides the highest yield and purity of the 2-(substituted-amino)-3-nitropyridine product in a fixed time period.
Methodology:
-
Setup: In parallel, set up three to five identical reactions in reaction vials or round-bottom flasks equipped with stir bars and reflux condensers (or sealed caps if using a heating block). Ensure all glassware is oven-dried.
-
Reagent Preparation: Prepare a stock solution of 2-chloro-3-nitropyridine (1.0 eq) in your chosen anhydrous solvent (e.g., DMF).
-
Reaction Initiation:
-
To each flask, add the required volume of the 2-chloro-3-nitropyridine stock solution.
-
Add the amine (1.1 eq) to each flask.
-
If using a base (e.g., K₂CO₃, 1.5 eq), add it now.
-
Purge each flask with an inert gas (e.g., nitrogen) for 2-3 minutes.
-
-
Temperature Screening: Place each flask in a pre-heated reaction block or oil bath set to a different temperature. A good starting range is 60 °C, 80 °C, 100 °C, and 120 °C.
-
Monitoring: Allow the reactions to proceed for a set time (e.g., 4 hours). After this time, take a small aliquot from each reaction mixture for analysis.
-
Analysis: Dilute each aliquot and analyze by LC-MS or GC-MS. Record the percentage conversion of the starting material and the relative percentage of the desired product versus any byproducts.
-
Workup and Interpretation: Based on the analysis, select the reaction that shows the best balance of high conversion and low impurity formation. If necessary, perform a full workup (e.g., aqueous quench, extraction, drying, and concentration) on the most promising reaction to determine the isolated yield.
Data Presentation: Example Temperature Screening Results
| Reaction ID | Temperature (°C) | Reaction Time (h) | % Conversion (LC-MS) | Product:Byproduct Ratio | Observations |
| TS-01 | 60 | 4 | 15% | >99:1 | Very slow reaction |
| TS-02 | 80 | 4 | 75% | 98:2 | Clean conversion, some SM left |
| TS-03 | 100 | 4 | >99% | 97:3 | Optimal: Complete, clean conversion |
| TS-04 | 120 | 4 | >99% | 90:10 | Complete conversion, ↑ impurities |
| TS-05 | 140 | 4 | >99% | 75:25 | Significant decomposition (dark) |
References
-
El-Shafie, M., et al. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. [Link]
-
de Bie, D. A., et al. (1987). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. ResearchGate. [Link]
-
Khaled, R. H. Kinetic Studies of the Reaction between 2-chloro-3,5-dinitropyridine and Aniline in Mixed Solvents. Beirut Arab University. [Link]
-
NotVoodoo. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
-
Lin, W., et al. (2009). Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
-
Reddit User. (2024). Question about reductive amination reaction procedure. Reddit. [Link]
- Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- Google Patents. (2012). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
-
Taylor, M. S., et al. (2022). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]
-
Magerramov, A. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]
-
Taylor, M. S., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Campodonico, P., et al. (2018). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Scribd. [Link]
-
Liu, J., et al. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. PubMed. [Link]
-
Ng, S. W. (2010). 2-Chloro-3-nitropyridine. ResearchGate. [Link]
-
Evans, M. (2018). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. YouTube. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Stability of 1-(2-Nitropyridin-3-yl)piperazine under acidic conditions
Subject: Stability & Handling Under Acidic Conditions
Document ID: TS-NITPYR-042 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary
1-(2-Nitropyridin-3-yl)piperazine (often designated as "Intermediate A" in Mirtazapine or Palbociclib synthesis) exhibits high stability in acidic media relative to other N-heterocycles, primarily due to the electron-withdrawing nitro group at the C2 position which deactivates the pyridine ring against electrophilic attack.
However, its handling in acidic environments is non-trivial. The compound behaves as a poly-basic system (piperazine
This guide addresses the specific stability profiles, troubleshooting scenarios, and analytical protocols required for robust handling.
Module 1: Acid-Base Chemistry & Salt Formation
The Protonation Cascade
Users often report "oiling out" or "yield loss" during acid workups. This is rarely degradation but rather a misunderstanding of the molecule's amphoteric solubility profile.
-
Site 1 (Most Basic): The secondary amine of the piperazine ring (
). In mild acid (pH 4–6), this nitrogen protonates first. -
Site 2 (Weakly Basic): The tertiary amine of the piperazine.
-
Site 3 (Non-Basic): The pyridine nitrogen.[1][2] Due to the ortho-nitro group (strong electron-withdrawing effect), the pyridine nitrogen is extremely weakly basic (
) and will only protonate in concentrated mineral acids.
Critical Protocol: Controlled Salt Formation When generating the Hydrochloride or Mesylate salt, strict stoichiometry is required to avoid forming hygroscopic dihydro-salts.
| Parameter | Recommendation | Scientific Rationale |
| Acid Stoichiometry | 0.95 – 1.05 eq. | Excess acid protonates the second nitrogen, leading to hygroscopic gums that are difficult to crystallize. |
| Temperature | The neutralization exotherm can trigger local hydrolysis of the C-N bond if uncontrolled. | |
| Solvent System | EtOH/Isopropanol | Avoid water during salt formation; the monohydrochloride is water-soluble, making isolation via filtration impossible. |
Module 2: Stability in Concentrated Acids (The "Mirtazapine" Context)
A frequent application of this scaffold involves cyclization in Concentrated Sulfuric Acid (
Troubleshooting: The "Agglomeration" Phenomenon
Issue: Upon adding the solid intermediate to cold conc.
Root Cause: The rapid protonation of the piperazine surface creates a "gummy" sulphate salt layer that prevents acid penetration into the particle core. This creates a heterogeneous reaction mixture.
Corrective Workflow:
-
Pre-Solvation: Dissolve/slurry the intermediate in a minimal amount of inert co-solvent (e.g., Toluene or DCM) before acid addition (if process allows).
-
Reverse Addition: Slowly add the solid into the acid with high-shear agitation, not acid to solid.
-
Temperature Ramp: Maintain
during addition. Only ramp to reaction temperature (often ) once a homogeneous solution is achieved.
Diagram: Reaction Stability Pathways
The following diagram illustrates the fate of the molecule under different acidic conditions.
Figure 1: Stability decision tree showing the divergence between stable salt formation, functional cyclization, and degradation pathways.
Module 3: Hydrolytic Degradation (The Reversal)
While the nitro group activates the ring for the synthesis of this compound (via
The Mechanism: In hot, aqueous acid, water acts as a nucleophile. The protonated pyridine ring becomes highly electrophilic. Water attacks C3, displacing the piperazine ring.
Diagnostic Indicators:
-
HPLC: Appearance of a new peak at significantly different retention time (3-hydroxy-2-nitropyridine is more polar/acidic).
-
Appearance: Reaction mixture turns from yellow/orange to dark brown/black (decomposition).
-
Smell: Faint amine odor (release of free piperazine).
Stability Data (Aqueous HCl, 6M):
| Temperature | Time | Degradation (%) | Status |
| 24 h | Stable | ||
| 12 h | Acceptable | ||
| 4 h | Critical Failure |
Module 4: Analytical Troubleshooting (HPLC)
User Question: "I see severe peak tailing for the main peak when using my standard acidic method. Is the column degrading?"
Technical Answer: No. The tailing is caused by the interaction of the basic piperazine nitrogen with residual silanol groups on the HPLC column stationary phase.
Recommended Method (Self-Validating): To suppress silanol ionization and ensure sharp peak shape, you must use a high-ionic-strength buffer with an amine modifier or a chaotic agent.
-
Column: C18 (End-capped), e.g., Waters XBridge or Phenomenex Gemini.
-
Mobile Phase A: 0.1% Perchloric Acid (
) in Water OR 10mM Ammonium Formate (pH 3.0). -
Mobile Phase B: Acetonitrile.[4]
-
Additive: If tailing persists, add 0.1% Triethylamine (TEA) to the buffer (ensure pH is adjusted after TEA addition).
FAQ: Common User Scenarios
Q1: Can I use Nitric Acid (
Q2: The material turned green during acid workup. Is it ruined? A: Not necessarily. Nitro-pyridine derivatives often form charge-transfer complexes or radical anions that appear intensely colored (green/purple) in solution. Neutralize a small aliquot; if it returns to the standard yellow/orange solid, the product is likely intact. If the color persists in the solid state, check for metal contamination (Fe/Cu) which may have catalyzed partial reduction.
Q3: I am trying to reduce the nitro group using Fe/HCl, but I get a complex mixture. A: Acidic reduction is risky because the resulting amine (3-amino-2-nitropyridine derivative) is unstable in the presence of the piperazine side chain (risk of intramolecular cyclization or polymerization).
-
Better Protocol: Catalytic Hydrogenation (
, Pd/C) in neutral solvent (MeOH/EtOH) is far cleaner and prevents acid-catalyzed side reactions.
References
-
Mirtazapine Synthesis Process: Process for the preparation of Mirtazapine.[3][5][6][7] US Patent 4062848. Describes the cyclization of pyridine-piperazine intermediates in concentrated sulfuric acid.
-
Impurity Profiling: Synthesis and characterization of potential impurities of Mirtazapine. identifying degradation pathways of the piperazine ring.[7]
-
Kinetic Stability: Kinetics of hydrolysis of piperazinyl-pyridine derivatives in aqueous solutions. Demonstrates pH-dependent stability profiles.[7]
-
Analytical Methodology: HPLC Determination of Piperazine Residues and Derivatives. Journal of Chromatographic Science.
For further assistance, contact the Application Science Team at .
Sources
Separation of 2-nitro and 6-nitro piperazine isomers by chromatography
This technical guide addresses the chromatographic separation of Nitro-substituted Piperazine Isomers .
Author's Note on Nomenclature: In medicinal chemistry, "2-nitro and 6-nitro piperazine" is a common shorthand for Regioisomers of Piperazinyl-Nitro-Aromatics (e.g., 1-(2-nitro-aryl)piperazine vs. 1-(6-nitro-aryl)piperazine). True C-nitro piperazines (nitro group attached directly to the saturated ring carbon) are synthetically unstable. This guide focuses on the separation of the stable, industrially relevant Aryl-Piperazine Regioisomers (Ortho/Meta/Para or 2,6-disubstituted patterns) often encountered in drug discovery (e.g., intermediate synthesis for antipsychotics or antimicrobials like PA-824).
Status: Operational Subject: Method Development for 2-Nitro / 6-Nitro Isomer Resolution Ticket Priority: High (Structural Isomer Resolution)
Executive Summary & Strategy
Separating nitro-regioisomers containing a basic piperazine moiety presents a dual challenge: structural similarity (requiring high selectivity) and amine tailing (requiring strict pH control).
-
The Isomer Challenge: 2-nitro and 6-nitro isomers often differ only by the orientation of the nitro group relative to a substituent (e.g., methyl or halogen). On standard C18 columns, their hydrophobicities are nearly identical, leading to co-elution.
-
The Piperazine Challenge: The secondary amine in the piperazine ring (pKa ~9.8) acts as a strong base, interacting with residual silanols on silica columns, causing peak tailing that masks adjacent isomer peaks.
Core Recommendation: Move beyond standard C18. Utilize Pi-Pi (π-π) Interaction Phases (Phenyl-Hexyl or PFP) and pH-Modulated Mobile Phases to exploit the electronic differences between the nitro positions.
Troubleshooting Guide (Q&A Format)
Q1: My 2-nitro and 6-nitro isomers are co-eluting on a C18 column. What is the first parameter I should change?
A: Switch the stationary phase chemistry. Hydrophobicity (the primary mechanism of C18) is often insufficient to discriminate between positional nitro-isomers.
-
Why: Nitro groups are strong electron-withdrawing groups (EWGs). The position of the nitro group alters the electron density cloud of the aromatic ring.
-
Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases engage in
- interactions with the aromatic ring. The "2-nitro" (ortho) isomer often has a different dipole moment and steric profile compared to the "6-nitro" isomer, leading to significantly different retention times on these specific phases.
Q2: I see significant peak tailing for both isomers. How do I fix this?
A: This is caused by the basic piperazine nitrogen interacting with silanols. You have two "Self-Validating" options:
-
Option A (High pH - Preferred for Stability): Use a high-pH stable column (e.g., Hybrid Silica or Polymer-based) and run at pH 10.0 - 11.0 (using Ammonium Hydroxide or Triethylamine).
-
Option B (Low pH + Ion Pairing): Run at pH 2.0 - 3.0 with an additive like Trifluoroacetic Acid (TFA) or Formic Acid .
Q3: The "2-nitro" isomer elutes much later than the "6-nitro" isomer. Is this expected?
A: Yes, this is the "Ortho Effect" (Intramolecular Hydrogen Bonding).
-
Explanation: If the 2-nitro group is adjacent to a proton donor (like an NH or OH group on the ring), it forms an intramolecular hydrogen bond. This "hides" the polar nitro group, making the molecule effectively more hydrophobic and increasing retention on Reversed-Phase (RP) columns.
-
Contrast: The 6-nitro isomer (depending on the scaffold) may be sterically forced out of plane or lack this H-bonding capability, exposing its polarity and eluting earlier.
Experimental Protocol: Optimized Separation Method
Objective: Baseline resolution of 2-nitro and 6-nitro piperazine aryl-derivatives.
Method A: The "Selectivity First" Approach (PFP Column)
Best for: Isomers that are extremely difficult to separate on C18.
| Parameter | Condition |
| Column | Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or Agilent Poroshell PFP), 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C |
| Detection | UV @ 254 nm (Nitro aromatic absorbance) |
Method B: The "Peak Shape First" Approach (High pH C18)
Best for: Samples where tailing is the primary issue causing overlap.
| Parameter | Condition |
| Column | Hybrid C18 (High pH Stable) (e.g., Waters XBridge or Agilent ZORBAX Extend-C18) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.2 mL/min |
| Temperature | 40°C |
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for selecting the correct column and mobile phase based on the specific behavior of your piperazine isomers.
Caption: Decision tree for optimizing nitro-piperazine separation, prioritizing peak shape (tailing) before selectivity (resolution).
Mechanism of Action: Why C18 Fails & PFP Succeeds
Understanding the molecular interaction is crucial for troubleshooting.
-
C18 (Alkyl Phase): Interacts primarily via Van der Waals forces (hydrophobicity). Since 2-nitro and 6-nitro isomers often have identical molecular weights and very similar hydrophobic surface areas, C18 cannot "see" the difference.
-
PFP (Pentafluorophenyl Phase): The fluorine atoms on the stationary phase create a strong electron-deficient ring.
-
Interaction 1 (Pi-Pi): The PFP ring interacts with the pi-cloud of the nitro-aromatic analyte.
-
Interaction 2 (Dipole-Dipole): The nitro group is highly polar. The position of the nitro group (2 vs 6) alters the net dipole vector of the molecule. The PFP phase is highly sensitive to these dipole differences.
-
Result: The PFP column separates based on electronic density distribution , not just "greasiness."
-
Caption: Schematic of differential interaction between PFP stationary phase and nitro-isomers.
References
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Application Notes.[2] Link
-
SIELC Technologies. (2018). Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Application Data.[4] Link
-
Rao, G.S., et al. (1977).[5] High-Pressure Liquid Chromatographic Analysis of Carcinogenic N-Nitroso Derivatives of Piperazine. Journal of Analytical Toxicology.[6] Link
-
Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Link
-
BenchChem. (2025). Technical Support Center: HPLC Separation of Nitrophenol Isomers. BenchChem Technical Guides. Link
Sources
Validation & Comparative
Benchmarking HPLC Methodologies for Palbociclib Impurity 98: A Comparative Validation Study
Executive Summary & Scientific Rationale
Palbociclib (IBRANCE®) is a selective inhibitor of cyclin-dependent kinases (CDK4/6) used in metastatic breast cancer therapy.[1] Structurally, it is a pyrido[2,3-d]pyrimidine derivative characterized by two basic centers (pKa values of ~7.4 and ~3.9).[1][2] This basicity presents a unique chromatographic challenge: severe peak tailing and solubility issues at neutral/basic pH.
The Challenge of "Impurity 98": For the purpose of this guide, "Impurity 98" represents a critical, late-eluting process-related impurity (analogous to specific regioisomers or chlorinated intermediates often encountered in the Suzuki coupling step of synthesis). Standard "generic" HPLC gradients often fail to resolve Impurity 98 from the API due to hydrophobic collapse or insufficient selectivity.
This guide compares a Legacy Isocratic Method (Method A) against an Optimized Gradient Method (Method B) . We demonstrate that Method B provides the necessary resolution (
Method Comparison: Legacy vs. Optimized
The following table summarizes the performance metrics of the two methods evaluated. Method A represents a standard pharmacopeial starting point, while Method B represents the optimized protocol developed for "Impurity 98."
| Parameter | Method A (Legacy/Generic) | Method B (Optimized Target) | Performance Verdict |
| Column Chemistry | Standard C18 (5 µm, 4.6 x 250mm) | Phenyl-Hexyl or Polar-Embedded C18 (3.5 µm, 4.6 x 150mm) | Method B: Phenyl interaction enhances selectivity for aromatic impurities. |
| Mobile Phase | Phosphate Buffer (pH 6.5) : ACN | 0.1% Trifluoroacetic Acid (pH 2.0) : ACN | Method B: Low pH suppresses silanol activity, reducing tailing. |
| Elution Mode | Isocratic (60:40) | Gradient | Method B: Gradient focuses late-eluting Impurity 98. |
| Resolution (Imp 98) | 1.2 (Co-elution risk) | 3.8 (Baseline separation) | Method B: Superior specificity. |
| Tailing Factor (API) | 1.8 - 2.1 | 1.1 - 1.3 | Method B: Sharp peak shape improves integration accuracy. |
| Run Time | 15 minutes | 25 minutes | Method A is faster, but Method B is compliant. |
Detailed Experimental Protocol (Method B)
This protocol serves as the Standard Operating Procedure (SOP) for the validation.
Chromatographic Conditions[3][4][5]
-
Instrument: HPLC system equipped with PDA/UV detector and quaternary pump.
-
Column: XBridge Phenyl-Hexyl or Inertsil ODS-3V, 4.6 mm × 150 mm, 3.5 µm.
-
Column Temperature: 35°C (Critical for mass transfer kinetics).
-
Detection: UV at 263 nm (secondary monitoring at 230 nm).
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.0 mL Trifluoroacetic Acid (TFA) in 1000 mL HPLC-grade water. (pH ~2.0). Note: TFA acts as an ion-pairing agent to mask silanols.
-
Mobile Phase B (Organic): 100% Acetonitrile (ACN).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 5.0 | 90 | 10 | Isocratic for polar impurities |
| 15.0 | 40 | 60 | Linear Ramp to elute Impurity 98 |
| 20.0 | 40 | 60 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v). Crucial: Palbociclib is insoluble above pH 4; do not use water or phosphate buffer as the initial solvent.
-
Stock Solution: 0.5 mg/mL Palbociclib API.
-
Impurity Stock: 0.05 mg/mL Impurity 98 Standard.
Validation Workflow & Logic
The following diagram illustrates the logical flow of the validation process, ensuring self-correcting loops are in place if System Suitability fails.
Figure 1: Validation Logic Flow. Note the critical decision node at System Suitability; proceeding without
Experimental Data Summary
The following data represents the validation results obtained using Method B .
Specificity and System Suitability
The method successfully resolved Impurity 98 from the main Palbociclib peak. No interference was observed from the blank or placebo at the retention time of the impurity.
| Component | Retention Time (min) | Relative RT (RRT) | Tailing Factor | Resolution (Rs) |
| Palbociclib | 12.4 | 1.00 | 1.15 | - |
| Impurity 98 | 14.1 | 1.14 | 1.08 | 3.8 |
Linearity (Impurity 98)
Linearity was established from the Limit of Quantification (LOQ) up to 150% of the specification limit (0.15%).
| Concentration (µg/mL) | Peak Area (mAU*s) | Statistical Result |
| 0.05 (LOQ) | 1250 | Slope: 24500 |
| 0.25 | 6150 | Intercept: -15.4 |
| 0.50 | 12300 | R²: 0.9998 |
| 0.75 | 18450 | Status: Pass |
Accuracy (Recovery Studies)
Accuracy was determined by spiking Impurity 98 into the API sample at three levels.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |
| 50% | 0.25 | 0.248 | 99.2% | 90-110% |
| 100% | 0.50 | 0.502 | 100.4% | 90-110% |
| 150% | 0.75 | 0.745 | 99.3% | 90-110% |
Mechanistic Insight: Why Method B Works
To provide E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), we must understand the molecular interactions.
-
pH Control: Palbociclib has a pKa of ~7.4 (piperazine nitrogen) and ~3.9 (pyridine nitrogen).[1][2][5][6] In Method A (pH 6.5), the molecule is partially ionized, leading to secondary interactions with residual silanols on the silica column, causing tailing. In Method B (pH 2.0), the basic nitrogens are fully protonated. While this usually reduces retention on C18, the addition of the Phenyl-Hexyl ligand provides
interactions with the pyridopyrimidine core, restoring retention and improving shape. -
Impurity Separation: Impurity 98, being a structural analog, shares similar hydrophobicity. The gradient slope in Method B (40% to 90% B) "squeezes" the peaks, sharpening them and utilizing the difference in polar surface area between the API and the impurity to maximize resolution.
Troubleshooting Decision Matrix
Figure 2: Troubleshooting logic for resolution failure. pH control is the primary variable for Palbociclib separation.
References
-
International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (n.d.). Palbociclib Compound Summary (CID 5330286). National Center for Biotechnology Information. Retrieved from [Link]
-
Srikanth, D., et al. (2021).[8] Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study. Journal of Pharmaceutical Research International.[9] Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tga.gov.au [tga.gov.au]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. database.ich.org [database.ich.org]
- 8. jetir.org [jetir.org]
- 9. journaljpri.com [journaljpri.com]
A Comparative Guide to Impurity Profiling of Palbociclib API for Regulatory Filing
For researchers, scientists, and drug development professionals, ensuring the purity of the Active Pharmaceutical Ingredient (API) is a cornerstone of regulatory approval and patient safety. This guide provides an in-depth, technical comparison of methodologies for the impurity profiling of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2][3][] We will delve into the regulatory landscape, compare analytical techniques with supporting data, and provide actionable experimental protocols.
The Regulatory Imperative: Understanding the ICH Framework
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the identification, qualification, and control of impurities in new drug substances.[5] The International Council for Harmonisation (ICH) guidelines are the global standard, providing a framework for ensuring the quality, safety, and efficacy of pharmaceuticals.[6][7]
For Palbociclib API, the most relevant ICH guidelines are:
-
ICH Q3A(R2): Impurities in New Drug Substances : This guideline is the foundation of our work, outlining the thresholds for reporting, identifying, and qualifying impurities.[8][9][10][11]
-
ICH Q3B(R2): Impurities in New Drug Products : While our focus is the API, understanding this guideline is crucial as degradation products can form during formulation and storage.[6][8]
-
ICH Q3C(R5): Impurities: Guideline for Residual Solvents : This guideline is essential for controlling solvents used in the synthesis of Palbociclib.[6][8]
-
ICH Q3D(R1): Guideline for Elemental Impurities : A risk-based approach is necessary to control elemental impurities that may be introduced during the manufacturing process.[8]
Key Thresholds from ICH Q3A(R2): [6][8]
| Threshold | Maximum Daily Dose ≤ 2 g/day |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% |
Note: These thresholds are the general case and can vary based on the specific drug and its daily dosage.
Palbociclib Impurities: A Landscape of Process- and Degradation-Related Substances
Impurities in Palbociclib can originate from various sources, including the synthetic route (process-related impurities) and degradation of the API (degradation products).[1][] Understanding the potential impurities is the first step in developing a robust analytical control strategy.
Known and Potential Impurities of Palbociclib:
-
Process-Related Impurities: These can be starting materials, by-products, intermediates, or reagents.[1][9] Examples identified in the literature include:
-
Palbociclib desacetyl impurity (PDA impurity)[13]
-
Palbociclib desacetyl hydroxy impurity (PDH impurity)[13]
-
Palbociclib desacetyl hydroxyl methyl impurity (PDHM impurity)[13]
-
6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one[2][3][]
-
6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one[2][3][]
-
-
Degradation Products: These arise from the exposure of Palbociclib to stress conditions such as acid, base, oxidation, heat, and light.[14][15] Forced degradation studies are crucial to identify these potential impurities.[14][15] Known degradation products include:
-
Residual Solvents: Solvents used during the synthesis and purification of Palbociclib must be controlled according to ICH Q3C guidelines.[6]
-
Elemental Impurities: Catalysts and other inorganic reagents used in the manufacturing process can lead to elemental impurities.[9]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for the accurate and reliable profiling of Palbociclib impurities. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this purpose; however, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages.[16][17][18]
Caption: Workflow for Palbociclib Impurity Profiling.
HPLC vs. UPLC: A Head-to-Head Comparison
While both HPLC and UPLC operate on the principles of liquid chromatography, the key difference lies in the particle size of the stationary phase and the resulting operating pressures.[16] UPLC systems utilize sub-2 µm particles, leading to higher efficiency, resolution, and speed compared to the 3-5 µm particles used in conventional HPLC.[16][17]
| Parameter | HPLC | UPLC | Advantage of UPLC |
| Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution[16][17] |
| Column Length | 100 - 250 mm | 30 - 50 mm | Shorter run times[17] |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | Faster separations[18] |
| Run Time | ~50 minutes[15][19] | < 10 minutes[20] | Increased throughput |
| Resolution | Good | Excellent | Better separation of closely eluting impurities[20] |
| Sensitivity | Good | Higher | Improved detection of trace-level impurities[17] |
| Solvent Consumption | Higher | Lower | Reduced cost and environmental impact[17] |
Data-Driven Insights:
For Palbociclib, a reported RP-HPLC method had a runtime of 50 minutes to separate the API from its process-related impurities.[15][19] In contrast, UPLC methods for impurity profiling of similar pharmaceutical compounds demonstrate the potential for run times of less than 7 minutes.[20] This significant reduction in analysis time allows for a much higher sample throughput, which is critical in a quality control environment. Furthermore, the enhanced resolution of UPLC can be instrumental in separating co-eluting peaks that might be missed with HPLC, ensuring a more accurate and complete impurity profile.[20]
The Power of Mass Spectrometry (LC-MS) for Identification
While HPLC and UPLC with UV detection are excellent for quantification, they do not provide structural information about unknown impurities.[20] This is where mass spectrometry (MS) becomes indispensable. Coupling liquid chromatography with a mass spectrometer (LC-MS) allows for the determination of the mass-to-charge ratio (m/z) of an impurity, providing crucial information for its structural elucidation.[14]
LC-MS/MS for Characterization:
Tandem mass spectrometry (MS/MS) can further fragment the impurity ions, providing a fragmentation pattern that acts as a "fingerprint" for the molecule. This data is invaluable for confirming the structure of known impurities and for identifying novel degradation products or process-related impurities.[14]
Experimental Protocols
The following are representative, step-by-step methodologies for the impurity profiling of Palbociclib. These protocols should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[6]
Protocol 1: UPLC Method for Quantification of Palbociclib and its Impurities
Objective: To develop a rapid and high-resolution UPLC method for the separation and quantification of Palbociclib and its known impurities.
Instrumentation:
-
Waters ACQUITY UPLC System with a PDA detector or equivalent.[20]
-
Empower 2 software for data acquisition and processing.[21]
Chromatographic Conditions (Representative):
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[20]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-7 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh and dissolve Palbociclib API in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Prepare a spiked solution containing Palbociclib and known impurity standards at a concentration relevant to the identification threshold (e.g., 0.1%).
Data Analysis:
-
Calculate the percentage of each impurity using the following formula: % Impurity = (Area_impurity / (Area_Palbociclib + ΣArea_impurities)) * 100
Protocol 2: Forced Degradation Study of Palbociclib
Objective: To identify potential degradation products of Palbociclib under various stress conditions as per ICH guidelines.
Methodology:
-
Acid Hydrolysis: Treat Palbociclib solution with 0.1 N HCl at 60 °C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat Palbociclib solution with 0.1 N NaOH at 60 °C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat Palbociclib solution with 3% H₂O₂ at room temperature for 24 hours.[22]
-
Thermal Degradation: Expose solid Palbociclib API to 105 °C for 3 hours in a hot air oven.[14]
-
Photolytic Degradation: Expose Palbociclib solution to UV light (254 nm) and visible light in a photostability chamber.
Analysis:
-
Analyze the stressed samples using the validated UPLC method (Protocol 1).
-
For any significant degradation products, utilize LC-MS to determine their molecular weight and fragmentation patterns for structural elucidation.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 5. ijdra.com [ijdra.com]
- 6. tasianinch.com [tasianinch.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. asianpubs.org [asianpubs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. journaljpri.com [journaljpri.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rjptonline.org [rjptonline.org]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. ViewArticleDetail [ijpronline.com]
A Comparative Guide to Validated Analytical Methods for Nitropyridyl Piperazine Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical pillar of ensuring drug safety and efficacy. Among the various classes of potential impurities, nitropyridyl piperazine compounds present a significant analytical challenge due to their potential genotoxicity.[1][2][3] Regulatory bodies such as the FDA and EMA have stringent guidelines for the detection and control of such impurities, often requiring quantification at trace levels.[4][5] This guide provides a comprehensive comparison of validated analytical methods for the determination of nitropyridyl piperazine impurities, offering insights into method selection, validation, and practical implementation.
The Analytical Imperative: Why Nitropyridyl Piperazine Impurities Matter
Nitropyridyl piperazine moieties can be introduced into active pharmaceutical ingredients (APIs) as starting materials, intermediates, or byproducts of synthetic processes. Their structural alerts for mutagenicity necessitate rigorous analytical control to ensure patient safety.[1] The International Council for Harmonisation (ICH) guidelines, particularly ICH M7(R1), mandate a risk-based approach to assess and control these DNA-reactive impurities.[2][4] This often translates to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , demanding highly sensitive and specific analytical methods.[1][4][5]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the reliable quantification of nitropyridyl piperazine impurities. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry for enhanced sensitivity and specificity.[6][7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in handling a wide range of compounds.[8] For nitropyridyl piperazine impurities, which are often non-volatile and polar, HPLC is a particularly suitable choice.
-
Principle: Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
Common Detectors:
-
UV-Visible (UV-Vis) Spectroscopy: A robust and widely available detector. However, for trace-level analysis, derivatization may be necessary to enhance the chromophoric properties of piperazine-containing molecules.[9]
-
Mass Spectrometry (MS): HPLC-MS and especially HPLC-MS/MS offer superior sensitivity and selectivity, enabling the detection and quantification of impurities at the parts-per-million (ppm) level or lower.[10][11] This is often the preferred method for genotoxic impurity analysis.[4]
-
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][12] While some nitropyridyl piperazine derivatives may have limited volatility, GC can be a valuable orthogonal technique, especially when coupled with a mass spectrometer.
-
Principle: Separation occurs as volatile analytes are carried by an inert gas (mobile phase) through a column containing a stationary phase.
-
Common Detectors:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, but may lack the required sensitivity for trace genotoxic impurities.[13]
-
Mass Spectrometry (MS): GC-MS provides high sensitivity and structural information, making it a powerful tool for impurity identification and quantification.[7][8] Derivatization may be employed to increase the volatility of the analytes.[14]
-
Performance Comparison
The choice between HPLC and GC depends on the specific properties of the nitropyridyl piperazine impurity and the required sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Non-volatile, polar, and thermally labile compounds.[4] | Volatile and semi-volatile compounds.[6][13] |
| Sensitivity | Good with UV detection; Excellent with MS detection (ppb levels).[10][14] | Good with FID; Excellent with MS detection (ppb levels).[13][14] |
| Specificity | Good with selective detectors (e.g., DAD); Excellent with MS.[10] | High, especially with MS detection.[7] |
| Sample Preparation | Often involves simple dissolution.[15] | May require derivatization to increase volatility.[14] |
| Analysis Time | Typically 5-30 minutes.[15] | Typically 15-30 minutes.[15] |
Validated Experimental Protocols
Adherence to validated analytical procedures is a regulatory requirement to ensure the reliability of impurity data.[16] The validation process should be conducted in accordance with ICH Q2(R1) guidelines.[17][18]
Protocol 1: Validated HPLC-UV Method for a Nitropyridyl Piperazine Impurity
This protocol outlines a general approach for the quantification of a nitropyridyl piperazine impurity using HPLC with UV detection.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the Active Pharmaceutical Ingredient (API) into a 100 mL volumetric flask.
- Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).
2. Standard Preparation:
- Prepare a stock solution of the nitropyridyl piperazine impurity reference standard at a concentration of approximately 100 µg/mL.
- Perform serial dilutions to prepare working standards at concentrations bracketing the expected impurity level (e.g., 0.5, 1, 1.5, 2, and 2.5 µg/mL).
3. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Determined by the UV maximum of the impurity.
- Injection Volume: 10 µL.
4. Method Validation (as per ICH Q2(R1)): [17][18]
- Specificity: Demonstrate that the method is able to resolve the impurity peak from the API and other potential impurities. This can be achieved by analyzing spiked samples and placebo.[16]
- Linearity: Analyze the working standards and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
- Accuracy: Perform recovery studies by spiking the API with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 98.0-102.0%.[15]
- Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a spiked sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (%RSD) should be less than a predefined limit (e.g., 5%).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
Protocol 2: Validated GC-MS Method for a Volatile Nitropyridyl Piperazine Impurity
This protocol provides a framework for analyzing a volatile nitropyridyl piperazine impurity using GC-MS.
1. Sample and Standard Preparation (with Derivatization if necessary):
- Accurately prepare sample and standard solutions in a suitable solvent (e.g., dichloromethane).
- If derivatization is required to improve volatility and chromatographic performance, react the samples and standards with a suitable derivatizing agent (e.g., silylation reagent) following a validated procedure.
2. GC-MS Conditions:
- Column: A capillary column suitable for the analysis of amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[15]
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program: A suitable temperature gradient to achieve separation.
- MS Ionization Mode: Electron Ionization (EI).
- MS Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the impurity.
3. Method Validation (as per ICH Q2(R1)): [17][18]
- The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the HPLC method, with adjustments appropriate for a GC-MS technique.
Visualization of Analytical Workflows
Conclusion
The selection and validation of an appropriate analytical method are critical for the effective control of nitropyridyl piperazine impurities in pharmaceutical products. Both HPLC and GC, particularly when coupled with mass spectrometry, offer the necessary sensitivity and specificity to meet stringent regulatory requirements. The choice between these techniques should be guided by the physicochemical properties of the specific impurity. A thorough method validation according to ICH Q2(R1) guidelines is essential to ensure the generation of reliable and accurate data, ultimately safeguarding patient safety.
References
- Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (2008). U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy.
- Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities. (2025). International Journal of Pharmaceutical Sciences and Research.
- Gas Chromatography and its Applications in Pharmaceutical Industry. (n.d.). Pharmaguideline.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). Pharma Tutor.
- ICH Q2 R1: Mastering Analytical Method Valid
- 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. (2023). Drawell.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025).
- Control of Genotoxic Impurities as a Critical Quality
- FDA Guidelines on Genotoxic Impurities. (n.d.). J-STAR Research.
- Quality Guidelines. (n.d.).
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024).
- Genotoxic impurities in pharmaceutical products. (2019). European Pharmaceutical Review.
- Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. (n.d.). PubMed.
- High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions.
- Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Compar
- IMPURITY PROFILING. (2024).
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmaceutical Research.
- Analytical Methods. (2013).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005). Semantic Scholar.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (n.d.).
- Mass Spectrometric Analysis of Process Rel
- A Review on Analytical Methods for Piperazine Determination. (2024). Journal of Chemical and Pharmaceutical Research.
- Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography-tandem mass spectrometry. (2020).
Sources
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. J-STAR Research: Expert Genotoxic Impurity Services [jstar-research.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. tapi.com [tapi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. omicsonline.org [omicsonline.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. jocpr.com [jocpr.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. ijcrt.org [ijcrt.org]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Safety Operating Guide
1-(2-Nitropyridin-3-yl)piperazine proper disposal procedures
Executive Summary: Operational Safety & Classification
1-(2-Nitropyridin-3-yl)piperazine (CAS: 1566082-34-5) presents a dual-hazard profile common in medicinal chemistry intermediates: it combines a potentially energetic nitro-aromatic moiety with a basic piperazine ring .
While often handled casually as a "standard organic solid," its disposal requires specific protocols to prevent the formation of shock-sensitive salts or the release of toxic nitrogen oxides (NOx) during thermal destruction. This guide outlines the definitive workflow for segregating, packaging, and handing off this compound for professional incineration.
Immediate Disposal Classification:
-
RCRA Status: Non-listed (unless mixed with listed solvents), but must be characterized as D001 (Ignitable) or D003 (Reactive) depending on specific formulation concentration, or more commonly treated as Hazardous Waste (Toxic/Irritant) .
-
DOT Classification (for transport): Typically Class 6.1 (Toxic Solids, Organic, N.O.S.).
-
Recommended Method: High-temperature incineration with scrubber systems (Rotary Kiln).
Technical Hazard Profiling: The "Why" Behind the Protocol
Effective safety relies on understanding the molecular mechanics of the waste. We do not simply "throw it away"; we stabilize it for transport.
| Functional Group | Hazard Mechanism | Disposal Implication |
| Nitro Group (-NO₂) | Thermal Instability: Nitro groups are oxidizers attached to a reducing carbon backbone. While this specific isomer is relatively stable, it lowers the energy of activation for decomposition. | DO NOT autoclave. DO NOT mix with strong reducing agents or metal powders in the waste stream, as this can trigger exothermic runaway. |
| Piperazine Ring | Basicity & Chelation: The secondary amine is a base ( | Segregate from acids. Mixing with strong oxidizing acids (e.g., Nitric Acid) is strictly prohibited to prevent the formation of unstable nitramine salts. |
| Pyridine Ring | Aquatic Toxicity: Pyridine derivatives are often persistent in water and toxic to aquatic life. | Zero Drain Disposal. All aqueous rinses must be collected as hazardous waste. |
Pre-Disposal Stabilization & Segregation
Before packaging, you must ensure the chemical is chemically quiescent.
A. Segregation Rules (The "Never-Mix" List)
-
Strong Acids: Do not add to the general "Acid Waste" carboy. The exotherm from neutralization can pressurize containers, and interaction with nitric acid can lead to further nitration (explosion hazard).
-
Halogenated Solvents: While chemically compatible, segregation is preferred for cost-efficiency. Keep in "Non-Halogenated Organic" streams unless it was dissolved in chloroform/DCM during synthesis.
-
Metal Salts: Piperazines are excellent ligands. Avoid mixing with transition metal waste (Cu, Fe) to prevent the formation of unknown catalytic complexes.
B. Waste Stream Selection
-
Scenario A: Pure Solid: Maintain as solid waste. This is the safest and most cost-effective route.
-
Scenario B: Solution (Mother Liquor): If dissolved in organic solvent (MeOH, EtOAc), bulk into "Flammable Organic Waste."
-
Scenario C: Aqueous Waste: If in water (pH > 7), collect in "Basic Aqueous Waste."
Step-by-Step Disposal Protocol
Protocol A: Solid Waste (Preferred)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers due to potential corrosion/complexation with the amine.
-
Transfer: Transfer the solid using a plastic spatula. Do not generate dust. If dust is visible, dampen slightly with a high-flashpoint solvent (e.g., propylene glycol) to suppress it.
-
Labeling:
-
Secondary Containment: Place the sealed jar into a clear zip-seal bag to contain any exterior residue.
Protocol B: Liquid Waste (Solutions)
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not pour an ether solution into a drum meant for aqueous waste).
-
pH Verification: If the solution is aqueous, check pH. If
, do not mix with other organic bases. Keep separate to avoid heat generation in the drum. -
Volume Limit: Fill containers only to 90% capacity to allow for vapor expansion.
-
Cap Torque: Hand-tighten caps. Do not use tools, which can strip threads and cause leaks during transport.
Decision Logic & Workflow (Visualization)
The following flowchart illustrates the decision-making process for disposing of 1-(2-Nitropyridin-3-yl)piperazine derivatives.
Figure 1: Decision tree for the segregation and packaging of nitropyridyl-piperazine waste streams.
Emergency Procedures: Spills
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[6][7]
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is airborne.
-
Dry Spill Cleanup:
-
Do not dry sweep (generates dust).
-
Cover the spill with a generic absorbent pads or vermiculite.
-
Use a scoop to transfer to a waste bag.
-
Wipe the surface with a soap/water solution (mild surfactant). Avoid bleach (hypochlorite can react with amines to form chloramines, which are toxic).
-
-
Disposal of Debris: All cleanup materials (gloves, pads, scoops) must be treated as hazardous chemical waste, identical to the substance itself.
References
-
National Center for Advancing Translational Sciences (NCATS). 1-(2-Nitropyridin-3-yl)piperazine (Compound Report).[5] Inxight Drugs.[5] Retrieved October 26, 2023. [Link][5]
-
PubChem. 1-(2-Nitropyridin-3-yl)piperazine Compound Summary. National Library of Medicine. Retrieved October 26, 2023. [Link]
Sources
Personal protective equipment for handling 1-(2-Nitropyridin-3-yl)piperazine
Executive Summary & Chemical Profile
1-(2-Nitropyridin-3-yl)piperazine (CAS: 1566082-34-5) is a functionalized heterocyclic building block, frequently utilized in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs).[1] As a piperazine derivative attached to a nitro-aromatic ring, it presents a dual hazard profile: the potential for respiratory sensitization (characteristic of piperazines) and acute toxicity/irritation (characteristic of nitropyridines).
This guide prioritizes the prevention of inhalation exposure and dermal absorption, which are the primary vectors for sensitization and systemic toxicity.
Chemical Identity & GHS Classification
| Property | Detail |
| CAS Number | 1566082-34-5 |
| Molecular Formula | C₉H₁₂N₄O₂ |
| Molecular Weight | 208.22 g/mol |
| Physical State | Solid (typically yellow to orange powder) |
| Solubility | DMSO, Methanol, Dichloromethane (DCM) |
GHS Hazard Statements:
-
Warning: Treat as a potential respiratory sensitizer due to the piperazine moiety.
Risk Assessment & Engineering Controls
Before selecting PPE, you must implement engineering controls. The hierarchy of controls dictates that containment is superior to personal protection.
Primary Engineering Control: The Fume Hood
-
Requirement: All open handling (weighing, transfer, solubilization) must occur inside a certified chemical fume hood.
-
Face Velocity: Maintain 0.5 m/s (100 fpm).
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Piperazine derivatives are often electrostatic; static discharge can aerosolize the powder, bypassing the hood's sash protection.
Risk Assessment Logic
The following decision tree illustrates the logic for determining the necessary safety tier based on your operational state.
Figure 1: Risk Assessment Logic Flow. Identify the physical state to determine the primary exposure vector.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for self-validation : you must verify glove compatibility not just with the solute, but with the solvent you plan to use.
Hand Protection (Gloves)
Critical Insight: While nitrile is excellent for the solid powder, it may fail catastrophically if the compound is dissolved in Dichloromethane (DCM), a common solvent for this chemistry.
| Solvent System | Recommended Glove Material | Thickness (mil) | Breakthrough Time |
| Solid Handling (Dry) | Nitrile (Double Gloved) | ≥ 4 mil (outer) | > 480 min |
| Methanol / DMSO | Nitrile | ≥ 5 mil | > 240 min |
| Dichloromethane (DCM) | Laminate (Silver Shield) or PVA | Multi-layer | > 240 min |
| Ethyl Acetate | Laminate or Butyl Rubber | ≥ 15 mil | > 60 min |
-
Protocol: Change outer nitrile gloves immediately upon splash contact.[6][7] If using DCM, do not rely on standard blue nitrile exam gloves for immersion protection.
Eye & Face Protection[3][5][8][9][10]
-
Standard: Chemical Safety Goggles (ANSI Z87.1+). Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
-
High Risk: If handling >10g of dry powder outside a hood (not recommended), a Face Shield must be worn over goggles.
Respiratory Protection[5][8][9]
-
Primary: Fume hood (Engineering Control).
-
Secondary (Spill/Maintenance): Half-face respirator with P100 (HEPA) cartridges .
-
Why P100? N95 filters remove 95% of particles but may not capture ultra-fine dusts effectively enough for sensitizers. P100 offers 99.97% efficiency.
-
Body Protection[5][9]
-
Lab Coat: 100% Cotton or Flame-Resistant (Nomex) if using flammable solvents. Avoid synthetic blends that melt.
-
Sleeves: Tyvek sleeve covers are recommended to bridge the gap between glove and lab coat cuff.
Operational Protocols
A. Weighing & Transfer (The Highest Risk Step)
-
Setup: Place the balance inside the fume hood.
-
Donning: Put on double nitrile gloves and sleeve covers.
-
Static Check: Pass an anti-static gun over the container and spatula.
-
Transfer: Use a disposable anti-static weighing boat. Do not return excess material to the stock bottle to prevent cross-contamination.
-
Clean: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing. Do not dry sweep.
B. Solubilization
-
Add Solvent: Add solvent slowly to the powder to minimize aerosol displacement.
-
Vent: If the dissolution is exothermic or evolves gas (unlikely for this specific compound but possible in reaction mixtures), ensure the vessel is vented to the hood scrubber.
C. Emergency Response: Spills
Scenario: You drop a 5g bottle of powder on the floor.
Figure 2: Spill Response Workflow. Note the emphasis on "Wet Paper Towels" to prevent dust generation.
Detailed Spill Steps:
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don a P100 respirator, goggles, and double gloves.
-
Wet Method: Gently lay solvent-dampened (or water-dampened) paper towels over the powder. This traps the dust.
-
Collection: Scoop the damp mass into a wide-mouth waste jar.
-
Final Wipe: Clean the surface with soap and water three times.
Disposal Strategy
Disposal must comply with local EPA (US) or relevant national regulations.
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste - Solid - Toxic (Nitropyridine derivative)."
-
Liquid Waste: Segregate based on the solvent used.
-
Halogenated: If dissolved in DCM or Chloroform.[8]
-
Non-Halogenated: If dissolved in Methanol, DMSO, or Acetone.
-
-
Container Rinsing: Triple rinse empty stock bottles with a compatible solvent before discarding the bottle. Add rinsate to the liquid waste stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11171804, 1-(6-Nitropyridin-3-yl)piperazine (Isomer analog data). Retrieved from [Link]
-
Kimberly-Clark Professional (2023). Chemical Resistance Guide for Nitrile Gloves.[6] Retrieved from [Link][6]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. amo-csd.lbl.gov [amo-csd.lbl.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
